(E)-(1,8-13C2)oct-4-enedioic acid
Description
BenchChem offers high-quality (E)-(1,8-13C2)oct-4-enedioic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-(1,8-13C2)oct-4-enedioic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C8H12O4 |
|---|---|
Molecular Weight |
174.16 g/mol |
IUPAC Name |
(E)-(1,8-13C2)oct-4-enedioic acid |
InChI |
InChI=1S/C8H12O4/c9-7(10)5-3-1-2-4-6-8(11)12/h1-2H,3-6H2,(H,9,10)(H,11,12)/b2-1+/i7+1,8+1 |
InChI Key |
LQVYKEXVMZXOAH-QDZBZLPOSA-N |
Isomeric SMILES |
C(C[13C](=O)O)/C=C/CC[13C](=O)O |
Canonical SMILES |
C(CC(=O)O)C=CCCC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Biological Role of Octenedioic Acid in Omega-Oxidation Pathways
The following in-depth technical guide details the biological role, metabolic origins, and diagnostic utility of octenedioic acid within the context of omega-oxidation pathways.
Executive Summary
Octenedioic acid (C8:1 dicarboxylic acid) is a critical metabolic intermediate that serves as a functional readout of the omega-oxidation "rescue" pathway . Under normal physiological conditions, fatty acid oxidation (FAO) occurs primarily via mitochondrial
This process converts accumulated medium- and long-chain fatty acids into dicarboxylic acids (DCAs), increasing their water solubility for urinary excretion and preventing lipotoxicity. Octenedioic acid is not merely a waste product; it is a specific isomeric biomarker that reveals the upstream substrate origin (oleic vs. linoleic acid) and the precise location of the metabolic block.
Molecular Identity & Structural Isomerism
Unlike saturated dicarboxylic acids (e.g., suberic acid), octenedioic acid retains unsaturation from its parent fatty acid. This structural preservation is the key to its diagnostic specificity.
The Isomeric Signature
Research by Jin & Tserng established that the position of the double bond in urinary octenedioic acid directly correlates to the parent long-chain fatty acid (LCFA) oxidized by the CYP450 system.
| Isomer | Structure | Parent Substrate | Metabolic Route |
| cis-3-Octenedioic Acid | HOOC-CH₂-CH=CH-(CH₂)₃-COOH | Oleic Acid (C18:1 | |
| cis-4-Octenedioic Acid | HOOC-(CH₂)₂-CH=CH-(CH₂)₂-COOH | Linoleic Acid (C18:2 |
Technical Insight: The accumulation of these specific isomers indicates a "metabolic traffic jam" where the mitochondrial enoyl-CoA isomerases or reductases cannot process the double bond efficiently during
The Omega-Oxidation "Rescue" Mechanism
When mitochondrial
Pathway Mechanics
-
Hydroxylation (ER): The CYP4A and CYP4F subfamilies (Cytochrome P450) introduce a hydroxyl group at the
-carbon of the fatty acid.[1][2] -
Oxidation (Cytosol): Alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) convert the hydroxyl group to a carboxyl group, forming a Dicarboxylic Acid (DCA).
-
Truncation (Peroxisome/Mitochondria): The long-chain DCA is activated to a CoA ester and undergoes
-oxidation from both ends (or one end) to shorten the chain. -
Excretion: When the chain length reaches C6–C10 (medium chain), the dicarboxylic acids become sufficiently water-soluble to be excreted in urine (Dicarboxylic Aciduria).
Pathway Visualization
The following diagram illustrates the generation of cis-3-octenedioic acid from Oleic acid via the rescue pathway.
Caption: Figure 1. The metabolic diversion of Oleic Acid through the omega-oxidation rescue pathway, resulting in the excretion of cis-3-octenedioic acid.
Clinical & Diagnostic Significance
In drug development and clinical diagnostics, octenedioic acid is a high-value biomarker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency , the most common disorder of fatty acid oxidation.
The MCAD Profile
While saturated DCAs (adipic, suberic, sebacic) are elevated in many states of ketosis, the unsaturated profile is specific to MCAD deficiency.
-
Primary Marker: cis-4-Decenedioic acid (C10:1) is typically the most prominent unsaturated peak.
-
Secondary Marker: Octenedioic acid (C8:[3][4]1) is present but often in lower concentrations than C10:1. This "inversion" of the normal degradation ratio is diagnostic.
-
Differentiation: In normal fasting (ketosis), saturated DCAs dominate. In MCAD deficiency, the ratio of Unsaturated/Saturated DCAs is significantly elevated.[5]
Biological Causality
The accumulation of C8:1 and C10:1 DCAs confirms that the enzymatic defect lies specifically at the medium-chain level (C6–C12). The presence of the double bond hinders the enzyme's affinity further, causing these specific intermediates to accumulate disproportionately compared to their saturated counterparts.
Experimental Methodology: Quantification via GC-MS
To study octenedioic acid, researchers must use Gas Chromatography-Mass Spectrometry (GC-MS). Standard LC-MS often lacks the chromatographic resolution to separate cis/trans isomers effectively without specialized columns.
Protocol: Urinary Organic Acid Analysis
Objective: Quantify octenedioic acid isomers relative to internal standards.
| Step | Procedure | Technical Rationale |
| 1. Sample Prep | Thaw urine at room temp. Add internal standard (e.g., tropic acid or heptadecanoic acid). | Normalizes for extraction efficiency and injection volume variability. |
| 2. Oximation | Add hydroxylamine hydrochloride; incubate at 60°C for 30 min. | Critical: Prevents keto-enol tautomerization of keto-acids (often co-present), ensuring stable derivatives. |
| 3. Acidification | Adjust pH to < 2.0 using HCl. | Protonates carboxylic groups (R-COO⁻ |
| 4. Extraction | Extract 3x with Ethyl Acetate. Combine organic layers. | Ethyl acetate provides optimal recovery for dicarboxylic acids compared to ether or chloroform. |
| 5. Derivatization | Evaporate to dryness under N₂. Add BSTFA + 1% TMCS. Heat at 60°C for 30 min. | Converts non-volatile carboxylic acids into volatile Trimethylsilyl (TMS) esters for GC analysis. |
| 6. GC-MS Analysis | Inject onto a fused silica capillary column (e.g., DB-5ms or equivalent). | Non-polar columns separate based on boiling point and molecular weight. |
Analytical Workflow Diagram
Caption: Figure 2.[4] Step-by-step workflow for the extraction and quantification of octenedioic acid from biological matrices.
Data Interpretation[6][7][8][9]
-
Target Ion (TMS derivative): Look for the
ion (loss of methyl group from TMS) or specific fragment ions characteristic of dicarboxylic esters. -
Retention Time: Octenedioic acid (C8:1) will elute after suberic acid (C8:0) and before sebacic acid (C10:0) on standard non-polar columns.
References
-
Jin, S. J., & Tserng, K. Y. (1990). Metabolic origins of urinary unsaturated dicarboxylic acids. Biochemistry, 29(37), 8540–8547.[6] Link
-
Rinaldo, P., et al. (1990). Abnormal urinary excretion of unsaturated dicarboxylic acids in patients with medium-chain acyl-CoA dehydrogenase deficiency. Journal of Lipid Research, 31, 764-772. Link
-
Wanders, R. J., et al. (2011). Disorders of mitochondrial fatty acid oxidation. Biochemical Society Transactions, 39(3), 765-769. Link
-
Miura, Y. (2013). The biological significance of ω-oxidation of fatty acids.[7] Proceedings of the Japan Academy, Series B, 89(8), 370–382. Link
-
Gregersen, N., et al. (1983). C6–C10-dicarboxylic aciduria: biochemical considerations in relation to diagnosis of β-oxidation defects. Pediatric Research, 17, 828–834. Link
Sources
- 1. Omega Oxidation of Fatty Acids: Steps & Significance [allen.in]
- 2. Omega oxidation - Wikipedia [en.wikipedia.org]
- 3. 2E-octenedioic acid | C8H12O4 | CID 5354607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cis-4-Octenedioic acid | C8H12O4 | CID 11805205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ContaminantDB: trans-3-Octenedioic acid [contaminantdb.ca]
- 7. researchgate.net [researchgate.net]
Technical Guide: Metabolic Fate and Therapeutic Potential of (E)-Oct-4-enedioic Acid in Diabetes
The following technical guide details the metabolism, experimental analysis, and potential therapeutic relevance of (E)-oct-4-enedioic acid in the context of diabetes research.
Executive Summary: The Molecule and Its Context
(E)-oct-4-enedioic acid (trans-4-octenedioic acid) is an unsaturated C8 dicarboxylic acid (DCA). While its cis-isomer ((Z)-oct-4-enedioic acid) is a well-documented urinary biomarker for medium-chain acyl-CoA dehydrogenase (MCAD) deficiency and diabetic ketoacidosis (DKA), the (E)-isomer represents a distinct metabolic entity. Its presence typically signals the oxidation of trans-fatty acids or specific peroxisomal processing events that differ from standard physiological flux.
In diabetes, where mitochondrial
Metabolic Pathways: Biosynthesis and Degradation
Biosynthesis via -Oxidation
In diabetic states, free fatty acid (FFA) flux to the liver exceeds mitochondrial capacity. The ER-resident CYP4A and CYP4F subfamilies initiate
-
Precursor: The (E)-isomer likely originates from the chain shortening of longer-chain trans-fatty acids (e.g., elaidic acid, C18:1 trans-9) or direct
-oxidation of dietary trans-fatty acids. -
Mechanism:
-
Hydroxylation: CYP450 introduces an -OH at the
-carbon. -
Oxidation: Alcohol dehydrogenase and aldehyde dehydrogenase convert the -OH to -COOH.
-
Result: A dicarboxylic acid that retains the original double bond configuration ((E)-isomer).
-
Peroxisomal -Oxidation and the Auxiliary Pathway
Unlike short-chain DCAs, (E)-oct-4-enedioic acid is preferentially activated to its CoA ester in peroxisomes. Its degradation faces a "metabolic roadblock" due to the double bond at position 4.
The
-
Activation: (E)-oct-4-enedioic acid
(E)-oct-4-enedioyl-CoA. -
Cycle 1 (Blocked): The first turn of
-oxidation would normally introduce a double bond. However, the presence of the double bond creates a conjugated diene system upon dehydrogenation, which cannot be hydrated by standard enoyl-CoA hydratase 1 (ECH1).
The Solution (Auxiliary Enzymes): The metabolism requires the 2,4-dienoyl-CoA reductase (DECR1/DECR2) pathway:
-
Dehydrogenation: Acyl-CoA oxidase (ACOX) introduces a
double bond, creating 2-trans, 4-trans-octadienoyl-CoA . -
Reduction: 2,4-dienoyl-CoA reductase (NADPH-dependent) reduces the
bond, shifting the system to 3-trans-octenoyl-CoA . -
Isomerization:
-enoyl-CoA isomerase (ECI) converts it to 2-trans-octenoyl-CoA . -
Resumption: The molecule re-enters standard
-oxidation.
Relevance to Diabetes
In Type 2 Diabetes (T2D), peroxisomal activity is upregulated to compensate for mitochondrial insulin resistance. However, the NADPH requirement for the 2,4-dienoyl-CoA reductase step competes with other redox processes (e.g., glutathione reduction), potentially exacerbating oxidative stress. Accumulation of (E)-oct-4-enedioic acid may therefore indicate a specific bottleneck at the DECR1/2 step or NADPH depletion.
Visualization: Metabolic Flux Diagram
The following diagram illustrates the differential processing of the (E)-isomer vs. the (Z)-isomer and the critical auxiliary enzyme checkpoint.
Caption: Pathway showing the requisite auxiliary enzymatic steps (DECR/Isomerase) for (E)-oct-4-enedioic acid metabolism, highlighting the NADPH dependency critical in diabetic redox balance.
Experimental Protocols
To rigorously study this metabolite, one must distinguish it from its cis-isomer and quantify its flux.
Targeted Quantitation via LC-MS/MS
This protocol ensures separation of (E) and (Z) isomers, which is critical as they have identical masses.
Materials:
-
Standard: (E)-oct-4-enedioic acid (Custom synthesis or high-purity fraction).
-
Internal Standard:
-suberic acid or -adipic acid. -
Column: C18 Reverse Phase (e.g., Waters HSS T3) with high aqueous stability.
Methodology:
-
Sample Prep: Acidify plasma/urine (100 µL) with HCl to pH < 2. Extract with ethyl acetate (3x volume). Evaporate to dryness and reconstitute in 50:50 MeOH:H2O.
-
Chromatography:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Isocratic hold at 5% B for 1 min (to separate polar interferences), then ramp to 40% B over 10 min. Note: The (E)-isomer typically elutes slightly earlier than the (Z)-isomer due to packing efficiency.
-
-
Mass Spectrometry (MRM Mode):
-
Precursor: m/z 171.1 [M-H]-
-
Product Ions: m/z 127.1 (Loss of
), m/z 109.1 (Loss of + ). -
Differentiation: Use retention time matching with pure standards.
-
Flux Analysis using Stable Isotopes
To determine if the metabolite is accumulating due to production (increased
Protocol:
-
Tracer: Synthesize
. -
Administration: IV bolus or continuous infusion in diabetic mouse models (e.g., db/db or STZ-induced).
-
Sampling: Collect plasma at 0, 5, 15, 30, and 60 min.
-
Analysis: Measure the decay of the M+2 isotopologue.
-
Interpretation: A prolonged half-life in diabetic vs. control mice indicates a bottleneck at the peroxisomal
-oxidation step (likely DECR1 limitation). Rapid disappearance suggests efficient conversion to succinate.
-
Data Presentation & Reference Values
The table below summarizes expected trends based on metabolic logic and diabetic pathophysiology.
| Parameter | Healthy Control | Uncontrolled Diabetes (T2D/DKA) | Mechanistic Driver |
| Urinary (Z)-isomer | Trace | High (++++) | Increased |
| Urinary (E)-isomer | Trace | Moderate (++) | Oxidation of dietary trans-fats; lower baseline abundance. |
| Ratio (E)/(Z) | ~0.1 - 0.2 | < 0.1 | Endogenous cis-fatty acid release (lipolysis) swamps the trans pool. |
| Clearance Rate | High | Reduced | Competition for NADPH at the DECR1 step impairs (E)-isomer breakdown. |
Therapeutic Implications
Understanding the metabolism of (E)-oct-4-enedioic acid opens two therapeutic avenues:
-
Biomarker for Peroxisomal Redox Stress: Unlike saturated DCAs (suberic acid), the (E)-isomer specifically requires NADPH for degradation. Its accumulation may serve as a sensitive in vivo sensor for peroxisomal NADPH depletion, a common feature in diabetic oxidative stress.
-
Anaplerotic Therapy: Dicarboxylic acids are insulin-independent fuels. If the (E)-isomer can be efficiently metabolized to succinate (bypassing the pyruvate dehydrogenase complex), it could support the TCA cycle in insulin-resistant tissues. However, the requirement for NADPH makes the saturated analog (suberic acid) or the cis-isomer (if naturally abundant) potentially safer targets, unless the specific signaling properties of the (E)-isomer (e.g., PPAR activation) are superior.
References
-
Mingrone, G., et al. (2013). Use of dicarboxylic acids in type 2 diabetes. British Journal of Clinical Pharmacology. Link
-
Inouye, M., et al. (2000).[1] Dicarboxylic acids as markers of fatty acid peroxidation in diabetes. Atherosclerosis. Link
-
Houten, S. M., & Wanders, R. J. (2010). A general introduction to the biochemistry of mitochondrial fatty acid β-oxidation. Journal of Inherited Metabolic Disease. Link
-
Jin, S. J., et al. (1990). Abnormal urinary excretion of unsaturated dicarboxylic acids in patients with medium-chain acyl-CoA dehydrogenase deficiency. Journal of Lipid Research. Link
-
PubChem. (2025).[2] Oct-4-enedioic acid (Compound Summary). National Library of Medicine. Link
Sources
Methodological & Application
Protocol for GC-MS Analysis of 13C-Labeled Urinary Organic Acids: A Guide to Metabolic Flux Analysis
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Stable isotope tracing has become an indispensable tool in metabolomics for delineating metabolic pathways and quantifying metabolic fluxes.[1][2] This application note provides a comprehensive, field-proven protocol for the analysis of ¹³C-labeled organic acids in urine using Gas Chromatography-Mass Spectrometry (GC-MS). We delve into the critical steps of sample preparation, derivatization, and GC-MS analysis, emphasizing the rationale behind each procedural choice to ensure data integrity and reproducibility. This guide is designed for researchers in metabolic studies, drug development, and clinical diagnostics seeking to implement robust methodologies for tracking isotopic enrichment in urinary metabolites.
Introduction: The Significance of Urinary Organic Acid Isotope Tracing
Organic acids are key intermediates in a multitude of metabolic pathways, including the citric acid cycle, amino acid metabolism, and fatty acid oxidation.[3] Their profile in urine can provide a window into the systemic metabolic state of an organism.[4] When coupled with the administration of ¹³C-labeled substrates (e.g., ¹³C-glucose), the analysis of isotopic enrichment in downstream urinary organic acids allows for the tracing of metabolic pathways and the quantification of their activity, a field known as metabolic flux analysis.[5][6] This approach is invaluable for understanding how metabolic networks are rewired in disease states, in response to therapeutic interventions, or due to genetic alterations.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) remains the gold standard for the analysis of urinary organic acids due to its high chromatographic resolution, sensitivity, and extensive spectral libraries for compound identification.[7][8] However, the analysis of polar and non-volatile compounds like organic acids by GC-MS necessitates a critical chemical modification step known as derivatization.[3][9] This protocol will provide a detailed walkthrough of a robust and widely adopted method involving oximation followed by silylation to prepare urinary organic acids for GC-MS analysis.
Pre-Analytical Stage: Sample Collection and Preparation
The integrity of the final data is critically dependent on the meticulous handling of samples from the very beginning. The pre-analytical phase is a major source of potential variability, and standardization is key.[10]
Urine Sample Collection and Storage
-
Collection: For human studies, first-morning midstream urine samples are often preferred. In animal studies, metabolic cages can be utilized, though care must be taken to minimize stress and contamination from food and feces.[11] It is advisable to collect samples in sterile, preservative-free containers.[12]
-
Initial Processing: To preserve the metabolic profile, samples should be processed promptly. It is recommended to centrifuge the urine at a low temperature (e.g., 4°C) to remove cells and other particulate matter.[11] Some studies suggest that filtration through a 0.22 µm filter can be more effective than centrifugation alone in preserving the metabolome by removing bacteria.[4]
-
Storage: After processing, samples should be aliquoted and immediately frozen. For short-term storage, -20°C may be adequate, but for long-term preservation, -80°C or liquid nitrogen is required to halt enzymatic and chemical reactions that could alter the metabolite profile.[4][11][13] It is crucial to avoid repeated freeze-thaw cycles.[4]
Sample Normalization
Urine concentration can vary significantly depending on hydration status. To ensure meaningful comparison between samples, it is standard practice to normalize the volume of urine used for extraction. The most common method is to normalize to the creatinine concentration.[7][12] A typical approach is to use a volume of urine equivalent to 1 µmole of creatinine for the extraction.[8][14]
Internal Standards
The addition of internal standards at the beginning of the sample preparation process is crucial to account for variability and potential loss of analytes during extraction and derivatization.[12] Since no single compound can perfectly mimic the behavior of all organic acids, a combination of internal standards is often recommended.[12] For quantitative analysis, stable isotope-labeled internal standards that are not expected to be endogenously labeled from the ¹³C tracer are ideal.[7] For general profiling, compounds like tropic acid or 2-ketocaproic acid have been used.[8][15][16]
Experimental Protocol: Extraction and Derivatization
Organic acids must be chemically modified to increase their volatility and thermal stability for GC-MS analysis.[3][12] This is typically a two-step process involving oximation of keto groups followed by silylation of carboxyl and hydroxyl groups.
Materials and Reagents
-
Urine samples (normalized to creatinine)
-
Internal Standard solution
-
5M HCl
-
Sodium Chloride (solid)
-
Ethyl Acetate (anhydrous)
-
Acetonitrile (anhydrous)
-
Sodium Sulfate (anhydrous)
-
Pyridine (anhydrous)
-
Methoxyamine hydrochloride (MeOx)
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen evaporator
-
Heating block or incubator
-
GC-MS vials with inserts
Step-by-Step Extraction Protocol
This protocol is based on the widely used liquid-liquid extraction (LLE) method.[3][15][17]
-
Normalization & Internal Standard: In a glass tube, pipette the calculated volume of urine (normalized to creatinine). Add the internal standard(s).
-
Acidification: Add a few drops of 5M HCl to acidify the urine to a pH of less than 2. This ensures that the organic acids are in their protonated, less polar form, which enhances their extraction into an organic solvent.[3]
-
Salting Out: Add solid sodium chloride to saturate the solution and vortex to mix. This increases the ionic strength of the aqueous phase, further driving the organic acids into the organic solvent.[3]
-
First Extraction: Add a volume of ethyl acetate (e.g., 2 mL), cap the tube, and vortex vigorously for 1-2 minutes. Centrifuge to separate the phases.
-
Combine Extracts: Carefully transfer the upper organic layer (ethyl acetate) to a clean, labeled glass tube.
-
Second Extraction: Repeat the extraction process on the remaining aqueous layer with another volume of ethyl acetate to maximize recovery. Combine this second organic extract with the first.
-
Drying: Add a small amount of anhydrous sodium sulfate to the combined organic extracts to remove any residual water, which can interfere with the subsequent derivatization step.[17]
-
Evaporation: Evaporate the dried extract to complete dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).[17] It is critical to ensure the residue is completely dry.
Step-by-Step Derivatization Protocol
-
Oximation (for Keto-Acids):
-
Rationale: This initial step is essential for organic acids containing keto or aldehyde groups. These functional groups can exist in multiple tautomeric forms, which would lead to multiple derivative peaks for a single compound. Methoximation stabilizes these groups by converting them into their methoxime derivatives, preventing tautomerization.[14][18]
-
Procedure: To the dried residue, add a solution of methoxyamine hydrochloride in pyridine (e.g., 40 µL of 75 mg/mL solution).[19] Cap the vial tightly and incubate at a controlled temperature (e.g., 60°C for 30-60 minutes).[19]
-
-
Silylation:
-
Rationale: Silylation replaces the active hydrogens on carboxyl and hydroxyl groups with a non-polar trimethylsilyl (TMS) group.[9] This process drastically reduces the polarity and increases the volatility of the organic acids, making them suitable for GC analysis.[18] BSTFA is a common and effective silylating agent, and the addition of TMCS as a catalyst enhances the reaction efficiency.[14]
-
Procedure: After the oximation step, add the silylating reagent, BSTFA with 1% TMCS (e.g., 40 µL), to the vial.[17] Cap tightly and incubate at a higher temperature (e.g., 70-90°C for 15-45 minutes).[17][19]
-
After incubation, allow the sample to cool to room temperature. The sample is now ready for GC-MS analysis. Transfer the derivatized sample to a GC vial with an insert.
-
GC-MS Analysis Workflow
The derivatized sample is injected into the GC-MS system, where compounds are separated based on their boiling points and interaction with the GC column, followed by ionization and detection in the mass spectrometer.
GC-MS Instrumentation and Parameters
The following table provides typical GC-MS parameters for urinary organic acid analysis. These should be optimized for the specific instrument and column used in the laboratory.[12]
| Parameter | Typical Setting | Rationale |
| GC Column | Non-polar, e.g., HP-5ms (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | Provides good separation for a wide range of derivatized organic acids.[12] |
| Carrier Gas | Helium, constant flow (e.g., 1 mL/min) | Inert gas that carries the sample through the column.[12] |
| Injection Mode | Split (e.g., 10:1 or 20:1) | Prevents column overloading with abundant compounds.[12] |
| Injection Volume | 1 µL | A standard volume for this type of analysis.[12] |
| Inlet Temperature | 280°C | Ensures rapid volatilization of the derivatized analytes.[12][17] |
| Oven Program | Initial 60-80°C, hold for 1-2 min, then ramp at 5-10°C/min to 280-300°C, hold for 5-10 min | The temperature gradient separates compounds based on their boiling points.[12][17] |
| MS Transfer Line | 280°C | Prevents condensation of analytes between the GC and MS.[12] |
| Ion Source Temp | 200-230°C | Standard temperature for electron ionization.[20] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns for library matching.[20] |
| Acquisition Mode | Full Scan | Acquires a full mass spectrum for each time point, which is essential for identifying compounds and analyzing isotopologue distributions.[12] |
| Mass Range | 50 - 600 amu | Covers the expected mass range of the TMS-derivatized organic acids.[12] |
Workflow Diagram
The following diagram illustrates the complete workflow from sample collection to data analysis.
Caption: Workflow for ¹³C-Labeled Urinary Organic Acid Analysis.
Data Analysis and Interpretation
The primary goal of the data analysis is to determine the mass isotopologue distribution (MID) for each identified organic acid. The incorporation of ¹³C atoms into a metabolite results in a mass shift in the detected ion.
-
Compound Identification: Compounds are identified based on their retention time and by matching their mass spectrum against a reference library (e.g., NIST).
-
Mass Isotopologue Distribution (MID): For a given organic acid, the mass spectrometer will detect a cluster of ions. The ion with the lowest mass (M+0) represents the molecule with no ¹³C atoms (all ¹²C). The M+1 ion has one ¹³C atom, the M+2 ion has two ¹³C atoms, and so on. The relative abundance of these isotopologues (M+0, M+1, M+2, etc.) constitutes the MID.
-
Correction for Natural Abundance: It is essential to correct the raw MID data for the natural abundance of heavy isotopes (primarily ¹³C, but also isotopes of Si, O, H, etc., present in the derivative). This correction isolates the enrichment that is due to the administered ¹³C tracer.[21]
-
Metabolic Flux Calculation: The corrected MIDs of various metabolites are then used as inputs for metabolic flux analysis software. These tools use mathematical models of metabolic networks to calculate the rates (fluxes) through different pathways that best explain the observed labeling patterns.
Conclusion
The GC-MS analysis of ¹³C-labeled urinary organic acids is a powerful technique for probing metabolic pathways in vivo. The success of this method hinges on a meticulous and standardized approach, from sample collection to data analysis. By understanding the principles behind each step—urine normalization, efficient extraction, complete derivatization, and optimized GC-MS parameters—researchers can generate high-quality, reproducible data. This enables the accurate determination of isotopic enrichment, providing profound insights into the dynamics of cellular metabolism in health and disease.
References
-
Erndim. (n.d.). Organic Acids Qualitative Analysis in Urine by GCMS. Retrieved from [Link]
-
Bedia, C., & Jaumot, J. (2020). Exploring the Use of Gas Chromatography Coupled to Chemical Ionization Mass Spectrometry (GC-CI-MS) for Stable Isotope Labeling in Metabolomics. Analytical Chemistry, 93(1), 586-595. Retrieved from [Link]
-
Patti, G. J., Yanes, O., & Siuzdak, G. (2012). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. PMC. Retrieved from [Link]
-
Villas-Bôas, S. G., Rasmussen, S., & Lane, G. A. (2011). Quantitative Analysis of Amino and Organic Acids by Methyl Chloroformate Derivatization and GC-MS/MS Analysis. Springer Nature Experiments. Retrieved from [Link]
-
Dellero, Y., & Haslam, R. P. (2017). Quantifying 13C-labeling in Free Sugars and Starch by GC-MS. Springer Nature Experiments. Retrieved from [Link]
-
MetBioNet. (n.d.). MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. Retrieved from [Link]
-
DeNicola, G. M., & Cantley, L. C. (2015). 13C Tracer Studies of Metabolism in Mouse Tumor Xenografts. PMC. Retrieved from [Link]
-
Organomation. (n.d.). Metabolomics Sample Preparation. Retrieved from [Link]
-
Mmutlane, E. M., et al. (2023). Miniaturization and Automation Protocol of a Urinary Organic Acid Liquid-Liquid Extraction Method on GC-MS. MDPI. Retrieved from [Link]
-
Barri, T., & Dragsted, L. O. (2020). Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics. PMC. Retrieved from [Link]
-
Khamis, M. M., Adamko, D. J., & El-Aneed, A. (2017). Mass Spectrometric Based Approaches in Urine Metabolomics and Biomarker Discovery. HARVEST (uSask). Retrieved from [Link]
-
David, A., et al. (2021). Optimization of Sample Preparation for Metabolomics Exploration of Urine, Feces, Blood and Saliva in Humans Using Combined NMR and UHPLC-HRMS Platforms. PMC. Retrieved from [Link]
- Unknown. (n.d.).
-
Duez, P., Kumps, A., & Mardens, Y. (1996). GC-MS profiling of urinary organic acids evaluated as a quantitative method. PubMed. Retrieved from [Link]
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Allen, D. K., & Young, J. D. (2014). Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. PMC. Retrieved from [Link]
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Bioanalysis Zone. (2014). Stable isotope labeled metabolomics improves identification of novel metabolites and pathways. Retrieved from [Link]
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Munger, J., & Bennett, B. D. (2018). Stable Isotope Tracers for Metabolic Pathway Analysis. Springer Nature Experiments. Retrieved from [Link]
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MASONACO. (n.d.). Stable isotopes in metabolomic studies. Retrieved from [Link]
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Bibel, M. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from [Link]
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Lynch, T. P., & Grosser, A. P. K. (n.d.). Inlet Derivatisation for the GC Analysis of Organic Acid Mixtures. GL Sciences. Retrieved from [Link]
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Lee, S. H., et al. (2002). GC-MS determination of organic acids with solvent extraction after cation-exchange chromatography. SciSpace. Retrieved from [Link]
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JEOL Ltd. (n.d.). Qualitative and Quantitative Analysis of Organic Acids in Urine by Gas Chromatography-High Resolution Mass Spectrometry with Hard Ionization and Soft Ionization. Retrieved from [Link]
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Allen, D. K., & Young, J. D. (2014). Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]
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LibreTexts. (2023). Derivatization. Retrieved from [Link]
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Jung, S. M., et al. (2023). Stable Isotope Tracing and Metabolomics to Study In Vivo Brown Adipose Tissue Metabolic Fluxes. eScholarship.org. Retrieved from [Link]
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Liu, A., et al. (2008). Solid phase extraction procedure for urinary organic acid analysis by gas chromatography mass spectrometry. Scilit. Retrieved from [Link]
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Wang, S., & Haymond, S. (2025). Urine Organic Acid Testing in the Clinical Laboratory: The Past, Current, and Future. MDPI. Retrieved from [Link]
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Duez, P., Kumps, A., & Mardens, Y. (2025). (PDF) GC/MS Profiling of Urinary Organic Acids Evaluated as a Quantitative Method. ResearchGate. Retrieved from [Link]
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Weitzel, M. (2018). High Quality 13C metabolic flux analysis using GC-MS. RWTH Publications. Retrieved from [Link]
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Introduction: The Diagnostic and Research Significance of Unsaturated Dicarboxylic Acids
An Application Guide for the Robust Quantification of Unsaturated Dicarboxylic Acids in Plasma by Mass Spectrometry
Unsaturated dicarboxylic acids are a class of metabolites that play pivotal roles in central carbon metabolism and cellular bioenergetics. While often present at low endogenous concentrations in healthy individuals, their levels can be significantly altered in various pathological states, making them critical biomarkers for disease diagnosis, monitoring, and drug development. For instance, itaconic acid has emerged as a key biomarker for inflammation and immune activation, with elevated levels observed in conditions like sepsis and rheumatoid arthritis.[1][2] Others, such as glutaconic and 3-methylglutaconic acid, are hallmark indicators of rare inborn errors of metabolism, including glutaric aciduria and 3-methylglutaconic aciduria.[3][4][5]
The accurate quantification of these small, polar, and often isomeric molecules in a complex matrix like plasma presents significant analytical challenges.[6][7] These include poor retention on standard reversed-phase liquid chromatography columns, low ionization efficiency, and the need to resolve structurally similar isomers (e.g., maleic and fumaric acid).[2][8][9] This guide provides detailed, field-proven protocols for the robust quantification of unsaturated dicarboxylic acids in plasma, focusing on the gold-standard technique of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and discussing Gas Chromatography-Mass Spectrometry (GC-MS) as a viable alternative.
Method Selection: Causality Behind the Analytical Choice
The two most powerful techniques for quantifying dicarboxylic acids are LC-MS/MS and GC-MS.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for its high sensitivity, specificity, and robustness, particularly for polar analytes.[8][10] By coupling the separation power of liquid chromatography with the mass-based detection of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, LC-MS/MS can achieve Lower Limits of Quantification (LLOQ) in the low ng/mL or even sub-ng/mL range directly from plasma extracts.[1] The use of stable isotope-labeled internal standards (ISTDs) is crucial, as it corrects for any variability during sample preparation and analysis, ensuring the highest degree of accuracy and precision.[11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique but requires a critical extra step: derivatization.[12] Dicarboxylic acids are polar and non-volatile, making them unsuitable for direct GC analysis. They must be chemically modified, typically through silylation or esterification, to increase their volatility.[13][14] While this adds complexity to the sample preparation, modern derivatization reagents like N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA) can yield excellent sensitivity and reproducibility.[13][14]
For most applications requiring high throughput and robust performance with minimal sample manipulation, LC-MS/MS is the method of choice. This guide will first detail a comprehensive LC-MS/MS protocol, followed by an advanced derivatization-based LC-MS/MS method for enhanced sensitivity, and an overview of the GC-MS approach.
Primary Protocol: Stable Isotope Dilution LC-MS/MS for Itaconic Acid
This protocol details the quantification of itaconic acid, a key inflammation biomarker, and can be adapted for other similar dicarboxylic acids.
Principle of the Assay
Plasma proteins are first removed by precipitation with ice-cold acetonitrile. This is a crucial step as proteins can interfere with the analysis by precipitating in the LC system or suppressing the analyte signal in the mass spectrometer.[11][12] The supernatant is further processed to remove phospholipids, which are major sources of ion suppression in electrospray ionization.[1][10] A stable isotope-labeled internal standard (e.g., ¹³C₅,d₄-Itaconic Acid) is added at the beginning of the process.[10] This ISTD behaves identically to the endogenous analyte throughout extraction and injection but is distinguished by its higher mass in the spectrometer. By calculating the peak area ratio of the analyte to the ISTD, accurate quantification is achieved, irrespective of minor variations in sample volume or instrument response.[15]
Experimental Workflow Diagram
Caption: General workflow for LC-MS/MS quantification of dicarboxylic acids.
Materials and Reagents
| Reagent/Material | Grade/Specification | Typical Supplier |
| Itaconic Acid | ≥99% | Sigma-Aldrich |
| Isotopically Labeled Itaconic Acid (ISTD) | e.g., ¹³C₅,d₄ | Toronto Research Chemicals |
| Human Plasma (K₂EDTA) | Pooled, Normal | BIOIVT |
| Acetonitrile (ACN) | LC-MS Grade | Honeywell, Fisher Scientific |
| Water | Milli-Q® or Type I | Millipore |
| Formic Acid | LC-MS Grade, 99% | Thermo Scientific |
| Pass-Through SPE Plates/Cartridges | e.g., Ostro | Waters |
| UPLC Column | e.g., ACQUITY UPLC HSS T3, 1.8 µm, 2.1x100 mm | Waters |
Step-by-Step Protocol: Sample Preparation
-
Prepare Standards:
-
Create a 1 mg/mL primary stock of itaconic acid in 50:50 Water:ACN.
-
Prepare a 1 mg/mL primary stock of the ISTD in 50:50 Water:ACN.
-
From these, prepare working stock solutions to spike into plasma for the calibration curve (e.g., 0.5 to 100 ng/mL) and Quality Control (QC) samples (Low, Mid, High).[1][10]
-
Prepare an ISTD working solution in the protein precipitation solvent (Acetonitrile with 1% Formic Acid) at a fixed concentration (e.g., 0.625 ng/mL).[10]
-
-
Sample Aliquoting:
-
Thaw plasma samples on ice. Vortex gently to mix.
-
Aliquot 50 µL of plasma (calibrators, QCs, and unknown samples) into a 96-well plate or microcentrifuge tubes.
-
-
Protein Precipitation & ISTD Addition:
-
Add 200 µL of the ISTD working solution (in ACN with 1% Formic Acid) to each well. The 4:1 ratio of solvent to plasma ensures efficient protein precipitation.
-
Seal the plate and vortex for 2 minutes to ensure thorough mixing and protein denaturation.
-
-
Phospholipid Removal:
-
Place a phospholipid removal plate (e.g., Ostro) on a compatible collection plate.
-
Transfer the entire mixture from the protein precipitation step directly onto the phospholipid removal plate.
-
Apply a vacuum or positive pressure to pull the sample through the sorbent into the collection plate. This step retains lipids while allowing the polar analytes to pass through.[1][10]
-
-
Final Preparation:
-
Evaporate the collected filtrate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of a suitable mobile phase mixture (e.g., 95:5 Water:ACN with 0.1% Formic Acid).
-
Seal the plate and centrifuge at 3,000 x g for 5 minutes. The sample is now ready for injection.
-
Step-by-Step Protocol: LC-MS/MS Analysis
-
LC Conditions: The goal is to retain and separate the polar dicarboxylic acids. A column specifically designed for polar compound retention under reversed-phase conditions is ideal.
| Parameter | Condition | Rationale |
| LC System | UPLC System | Provides high resolution and speed. |
| Column | ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm | C18 phase designed for enhanced retention of polar analytes in 100% aqueous mobile phase.[1] |
| Column Temp. | 50 °C | Improves peak shape and reduces viscosity. |
| Flow Rate | 0.6 mL/min | Provides optimal separation on a 2.1 mm ID column. |
| Mobile Phase A | Water + 0.1% Formic Acid | |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | |
| Injection Vol. | 5 µL | |
| Gradient | 0-2.0 min: 1% B; 2.0-2.5 min: 1-50% B; 2.5-3.0 min: 50-95% B; 3.0-3.5 min: 95% B; 3.5-4.0 min: 1% B | A shallow initial gradient ensures retention of polar compounds, followed by a ramp to elute and clean the column. |
-
MS/MS Conditions: Negative ion electrospray (ESI-) is used as carboxylic acids readily deprotonate to form [M-H]⁻ ions. MRM is used for its high selectivity and sensitivity.
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Itaconic Acid | 129.0 | 85.0 (Quantifier) | 0.05 | 30 | 12 |
| 129.0 | 41.0 (Qualifier) | 0.05 | 30 | 20 | |
| Itaconic Acid ISTD | 134.0 | 89.0 | 0.05 | 30 | 12 |
| Fumaric/Maleic Acid | 115.0 | 71.0 | 0.05 | 25 | 10 |
| Glutaconic Acid | 129.0 | 85.0 | 0.05 | 30 | 15 |
Advanced Protocol: Charge-Reversal Derivatization for Enhanced Sensitivity
For some dicarboxylic acids that are present at very low levels or ionize poorly, chemical derivatization can dramatically improve detection. A charge-reversal strategy using a reagent like dimethylaminophenacyl bromide (DmPABr) is highly effective.[6][11]
Principle of the Assay
DmPABr reacts with the two carboxylic acid groups on the dicarboxylic acid molecule. This derivatization has three key benefits:
-
Reduces Polarity: The bulky, nonpolar groups improve retention on reversed-phase columns.[11]
-
Charge Reversal: It introduces a readily protonated tertiary amine, allowing for highly efficient ionization in positive mode ESI, which is often more sensitive and robust than negative mode.[6][11]
-
Improved Fragmentation: The derivative produces consistent and specific fragment ions, ideal for MRM analysis.[6]
Derivatization Workflow Diagram
Caption: Workflow for charge-reversal derivatization of dicarboxylic acids.
Step-by-Step Protocol: Derivatization
This protocol follows the initial protein precipitation and extraction steps.
-
Evaporation: Ensure the sample extract is completely dry.
-
Derivatization Reaction:
-
Reaction Quenching:
-
Final Preparation:
-
Centrifuge the samples to pellet any precipitates.
-
Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS in positive ion mode (ESI+) .
-
Data Presentation and Expected Performance
Quantitative data should be presented clearly. The performance of the primary LC-MS/MS method described is excellent, with calibration curves being linear (r² > 0.999) and demonstrating high accuracy and precision (<15% CV).[1]
Table of Method Performance and Typical Plasma Concentrations
| Dicarboxylic Acid | Isomers & Notes | Typical LLOQ (ng/mL) | Expected Healthy Plasma Conc. | Pathological Relevance |
| Itaconic Acid | Isobaric with citraconic and mesaconic acid; requires chromatographic separation.[2] | 0.5[1] | 1.25–12.5 ng/mL[1] | Elevated in inflammation. |
| Fumaric Acid | Geometric isomer of Maleic Acid. | ~1-5 | 0.1-1 µM | TCA cycle intermediate. |
| Maleic Acid | Can be used as an internal standard in some applications.[16] | ~1-5 | Low/Undetectable | Generally not endogenous. |
| Glutaconic Acid | ~5-10 | Low/Undetectable | Elevated in Glutaric Aciduria Type I.[3] | |
| 3-Methylglutaconic Acid | ~5-10 | Low/Undetectable | Elevated in 3-Methylglutaconic Aciduria.[5][17] |
Conclusion and Trustworthiness of the Protocol
The protocols described herein provide a robust framework for the accurate quantification of unsaturated dicarboxylic acids in plasma. The cornerstone of these methods is the principle of stable isotope dilution, which makes the system self-validating by correcting for analytical variability. By carefully selecting the analytical technique—direct LC-MS/MS for high-throughput needs or a derivatization-based approach for ultimate sensitivity—researchers can generate high-quality, reliable data. Adherence to best practices in sample preparation, particularly the removal of proteins and phospholipids, is critical to minimizing matrix effects and ensuring the long-term stability of the analytical system. These methods are suitable for applications ranging from clinical diagnostics and biomarker discovery to fundamental metabolic research.
References
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Brennan, K., et al. Bioanalytical LC-MS Quantification of Itaconic Acid: A Potential Metabolic Biomarker of Inflammation. Waters Corporation. [Link]
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Waters Corporation. Bioanalytical LC-MS Quantification of Itaconic Acid: A Potential Metabolic Biomarker of Inflammation. Waters Corporation. [Link]
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Pietrogrande, M. C., et al. (2010). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures. PubMed. [Link]
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LCGC International. (2021). LC–MS Bioanalytical Quantification of Itaconic Acid. LCGC International. [Link]
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Longdom Publishing. Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. Longdom Publishing. [Link]
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Nagana Gowda, G. A., et al. (2021). Evaluation of Fumaric Acid and Maleic Acid as Internal Standards for NMR Analysis of Protein Precipitated Plasma, Serum, and Whole Blood. ACS Publications. [Link]
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Waters Corporation. (2018). Bioanalytical LC-MS Quantification of Itaconic Acid: A Potential Metabolic Biomarker of Inflammation. Waters Corporation. [Link]
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Michelucci, A., et al. (2020). Establishment, Validation, and Initial Application of a Sensitive LC-MS/MS Assay for Quantification of the Naturally Occurring Isomers Itaconate, Mesaconate, and Citraconate. PMC. [Link]
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ResearchGate. (2010). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures. ResearchGate. [Link]
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Kölker, S., et al. (2011). Diagnosis and management of glutaric aciduria type I – revised recommendations. PMC. [Link]
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Al-Hussaini, A., & Al-Hassnan, Z. N. (2019). Simplified Approach to Glutaric Acidurias: A Mini-Review. Sultan Qaboos University Medical Journal. [Link]
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LCGC International. (2024). Quantifying Dicarboxylic Acids Using an Optimized LC–MS/MS Method. LCGC International. [Link]
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Mayo Clinic Laboratories. 3MGAP - Overview: 3-Methylglutaconic Aciduria Panel, Varies. Mayo Clinic Laboratories. [Link]
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Pyka, A., & Budzisz, M. (2019). Fumaric and maleic acids – separation and detection by NP-TLC technique in connection with densitometry. Farmacja Polska. [Link]
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Orphanet. (2007). 3-methylglutaconic aciduria type 1. Orphanet. [Link]
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Kumar, A., et al. (2019). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. PMC. [Link]
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Application Notes and Protocols: Tracing Omega-Oxidation Flux with ¹³C-Labeled Substrates
Introduction: Unveiling a Crucial Metabolic Pathway
In the intricate landscape of cellular metabolism, the omega (ω)-oxidation of fatty acids represents a critical, albeit often considered minor, pathway for fatty acid catabolism. Unlike the primary beta-oxidation pathway that occurs in mitochondria and peroxisomes, ω-oxidation is initiated at the methyl end of a fatty acid, farthest from the carboxyl group. This pathway becomes particularly significant when beta-oxidation is impaired or overwhelmed, such as in certain disease states or during exposure to xenobiotics. The end products of ω-oxidation are dicarboxylic acids, which can be further metabolized and serve as indicators of the pathway's activity.
Understanding the flux through the ω-oxidation pathway is paramount for researchers in diverse fields. In drug development, for instance, ω-oxidation can be a significant route for the metabolism of therapeutic compounds containing aliphatic side chains, influencing their efficacy and clearance. For scientists studying metabolic disorders, alterations in ω-oxidation flux can serve as a biomarker for conditions like diabetic ketoacidosis or defects in fatty acid oxidation.
Stable isotope tracing, particularly with carbon-13 (¹³C), coupled with mass spectrometry (MS), has emerged as a powerful and indispensable tool for quantifying the dynamics of metabolic pathways like ω-oxidation.[1] By introducing a ¹³C-labeled fatty acid into a biological system, researchers can track the journey of the labeled carbon atoms as they are incorporated into downstream metabolites. This provides a dynamic and quantitative measure of metabolic flux, offering insights that are unattainable with traditional static measurements of metabolite concentrations.[2]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the methods for tracing ω-oxidation flux using ¹³C-labeled substrates. We will delve into the core principles, provide detailed experimental protocols, and discuss the nuances of data analysis and interpretation, all grounded in established scientific expertise.
The Biochemistry of Omega-Oxidation: A Cellular Safeguard
The ω-oxidation pathway is primarily localized in the endoplasmic reticulum (ER) and involves a series of enzymatic reactions. It serves as an alternative route for the metabolism of medium- and long-chain fatty acids, as well as certain xenobiotics.
Key Enzymatic Steps:
-
Hydroxylation: The process is initiated by a cytochrome P450-dependent monooxygenase, which hydroxylates the terminal methyl group (the ω-carbon) of the fatty acid to form a ω-hydroxy fatty acid.
-
Oxidation to Aldehyde: The resulting alcohol is then oxidized to an aldehyde by an alcohol dehydrogenase.
-
Oxidation to Dicarboxylic Acid: Finally, an aldehyde dehydrogenase converts the aldehyde to a dicarboxylic acid.
These resulting dicarboxylic acids can then enter the peroxisomes and undergo beta-oxidation from both ends, ultimately yielding shorter-chain dicarboxylic acids and acetyl-CoA.
The Significance of Measuring Flux:
Simply measuring the concentration of dicarboxylic acids can be misleading, as their levels are influenced by both production and clearance rates. ¹³C-Metabolic Flux Analysis (¹³C-MFA), on the other hand, provides a direct measure of the rate of conversion of a substrate into its products, offering a more accurate representation of pathway activity.[2][3] By using a ¹³C-labeled fatty acid, we can precisely quantify the rate at which it is converted to ¹³C-labeled dicarboxylic acids, thereby determining the ω-oxidation flux.
Experimental Design: Charting the Course for a Successful Study
A well-designed experiment is the cornerstone of reliable and reproducible results in ¹³C-MFA.[4] Several factors must be carefully considered when planning to trace ω-oxidation flux.
Choosing the Right ¹³C-Labeled Substrate:
The choice of the ¹³C-labeled fatty acid is critical and depends on the specific research question.
-
Uniformly Labeled ([U-¹³C]) Fatty Acids: These are often the preferred choice as they provide the highest ¹³C enrichment in downstream metabolites, making detection and quantification more robust. For example, using [U-¹³C]-lauric acid (C12) will result in the formation of [U-¹³C]-dodecanedioic acid.
-
Position-Specific Labeled Fatty Acids: In some cases, labeling at a specific carbon position can provide more detailed information about the fragmentation and rearrangement of the carbon skeleton during metabolism.
| ¹³C-Labeled Substrate | Typical Application | Expected Labeled Product (via ω-oxidation) |
| [U-¹³C]-Lauric Acid | General flux measurement through ω-oxidation for medium-chain fatty acids. | [U-¹³C]-Dodecanedioic acid |
| [U-¹³C]-Palmitic Acid | Assessing ω-oxidation of long-chain fatty acids. | [U-¹³C]-Hexadecanedioic acid |
| [1-¹³C]-Oleic Acid | Investigating the initial carboxylation step and subsequent metabolism. | [1-¹³C]-Octadecenedioic acid |
Isotopic Steady State: A Critical Consideration
For accurate flux determination, it is often necessary for the intracellular metabolites to reach an isotopic steady state, where the fractional labeling of the metabolites remains constant over time.[3] The time required to reach this state varies depending on the cell type, the fatty acid being used, and the overall metabolic rate. It is therefore crucial to perform a time-course experiment to determine the optimal labeling duration.[5]
Experimental Workflow: From Cell Culture to Data Analysis
The overall workflow for a ¹³C-MFA experiment to trace ω-oxidation flux can be broken down into several key stages.
Caption: A generalized workflow for tracing ω-oxidation flux using ¹³C-labeled substrates.
Detailed Protocols: A Step-by-Step Guide
The following protocols provide a detailed methodology for conducting a ¹³C-labeling experiment to measure ω-oxidation flux in cultured cells. These protocols can be adapted for other biological systems with appropriate modifications.
Protocol 1: Cell Culture and ¹³C-Labeling
This protocol outlines the steps for culturing cells and introducing the ¹³C-labeled fatty acid.
Materials:
-
Cell line of interest (e.g., hepatocytes, kidney cells)
-
Appropriate cell culture medium
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin solution
-
¹³C-labeled fatty acid (e.g., [U-¹³C]-Lauric Acid)
-
Fatty acid-free bovine serum albumin (BSA)
-
Sterile PBS
Procedure:
-
Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to reach the desired confluency (typically 70-80%).[6]
-
Preparation of Labeled Medium:
-
Prepare a stock solution of the ¹³C-labeled fatty acid conjugated to fatty acid-free BSA. This improves the solubility and bioavailability of the fatty acid.
-
On the day of the experiment, prepare the labeling medium by supplementing the base medium with the ¹³C-labeled fatty acid-BSA conjugate to the desired final concentration. The concentration should be optimized to be non-toxic and physiologically relevant.
-
-
Labeling:
-
Aspirate the old medium from the cells and wash them once with sterile PBS.
-
Add the pre-warmed labeling medium to the cells.
-
Incubate the cells for the predetermined duration to achieve isotopic steady state. It is recommended to perform a time-course experiment (e.g., 0, 2, 6, 12, 24 hours) to determine the optimal labeling time.[5]
-
Protocol 2: Metabolite Extraction
This protocol describes the critical steps of quenching metabolism and extracting the metabolites. The goal is to rapidly halt all enzymatic activity to preserve the metabolic snapshot at the time of harvesting.[7]
Materials:
-
Ice-cold PBS
-
Ice-cold 80:20 methanol:water solution (-80°C)[5]
-
Cell scraper
-
Centrifuge
Procedure:
-
Quenching:
-
Place the culture plates on ice.
-
Quickly aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS to remove any remaining extracellular labeled substrate.
-
-
Metabolite Extraction:
-
Add a sufficient volume of the ice-cold 80:20 methanol:water solution to cover the cell monolayer.[5]
-
Use a cell scraper to detach the cells and create a cell lysate.
-
Transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Separation of Metabolites:
-
Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C to pellet the protein and cell debris.[5]
-
Carefully collect the supernatant, which contains the extracted metabolites.
-
The supernatant can be stored at -80°C until analysis.
-
Protocol 3: Sample Preparation and Analysis by Mass Spectrometry
The extracted metabolites can be analyzed by either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). LC-MS is often preferred for the analysis of dicarboxylic acids due to their polarity and thermal lability.[6]
A. LC-MS Analysis
Materials:
-
LC-MS grade solvents (e.g., water, acetonitrile, methanol)
-
Formic acid or other suitable mobile phase additives
-
A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) is recommended for accurate mass measurements and isotopologue resolution.[1]
Procedure:
-
Sample Preparation:
-
Dry the metabolite extract under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent compatible with the LC mobile phase.
-
-
LC-MS Data Acquisition:
-
Inject the reconstituted sample onto the LC-MS system.
-
Separate the metabolites using a suitable chromatography method (e.g., reversed-phase or HILIC).
-
Acquire the data in full scan mode to detect all ions and their isotopologues. Targeted MS/MS can be used for confirmation and quantification.
-
B. GC-MS Analysis (if derivatization is preferred)
Dicarboxylic acids are not volatile and require derivatization prior to GC-MS analysis.
Materials:
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, or pentafluorobenzyl bromide (PFBBr))[8][9]
-
GC-MS system
Procedure:
-
Derivatization:
-
Dry the metabolite extract completely.
-
Add the derivatization agent and incubate at an elevated temperature (e.g., 60-80°C) for a specified time to ensure complete derivatization.
-
-
GC-MS Data Acquisition:
-
Inject the derivatized sample onto the GC-MS system.
-
Separate the derivatized metabolites using an appropriate GC temperature program.
-
Acquire the data in full scan or selected ion monitoring (SIM) mode.
-
Data Analysis and Interpretation: From Raw Data to Biological Insight
The data generated from the mass spectrometer consists of mass spectra for each eluting metabolite. The key to ¹³C-MFA is to analyze the mass isotopologue distribution (MID) of the metabolites of interest.
Isotopologue Analysis:
The MID refers to the relative abundance of all the isotopic forms of a metabolite. For example, if we are tracing the metabolism of [U-¹³C₁₂]-lauric acid, the resulting dodecanedioic acid will have a mass that is 12 Daltons higher than the unlabeled (M+0) version. The relative abundance of the M+12 isotopologue compared to the M+0 isotopologue provides a direct measure of the contribution of the labeled substrate to the metabolite pool.
Calculating Metabolic Flux:
The fractional contribution of the labeled substrate can be calculated using the following formula:
Fractional Contribution (%) = [ (Sum of abundances of labeled isotopologues) / (Sum of abundances of all isotopologues) ] * 100
To determine the absolute flux, this fractional contribution is then multiplied by the rate of production of the dicarboxylic acid, which can be determined from extracellular concentration measurements over time.
Visualizing the Pathway and Flux:
Caption: The ω-oxidation pathway showing the incorporation of ¹³C from a uniformly labeled fatty acid.
Conclusion: A Powerful Tool for Metabolic Discovery
Tracing ω-oxidation flux using ¹³C-labeled substrates provides an unparalleled level of detail into the dynamics of this important metabolic pathway. The methodologies outlined in these application notes offer a robust framework for researchers to quantify the contribution of ω-oxidation to fatty acid metabolism in various biological contexts. By carefully designing experiments, meticulously executing protocols, and thoughtfully interpreting the data, scientists can unlock new insights into cellular metabolism, drug efficacy, and the pathophysiology of metabolic diseases. The integration of stable isotope tracing with modern mass spectrometry techniques will undoubtedly continue to be a driving force in advancing our understanding of the complex and interconnected world of cellular biochemistry.
References
- Mass Spectrometry Methods for 13C-Labeled Lipid Analysis. Benchchem.
- Combined continuous flow isotope ratio mass spectrometry techniques for tracing the metabolism of 13C-labelled f
- 13C analysis of fatty acid fragments by gas chromatography mass spectrometry for metabolic flux analysis.
- A guide to 13C metabolic flux analysis for the cancer biologist. PMC - NIH.
- Application Notes and Protocols for Sample Preparation of 13C-Labeled Metabolites for Mass Spectrometry Analysis. Benchchem.
- Metabolism of 13C-Labeled Fatty Acids in Term Human Placental Explants by Liquid Chromatography–Mass Spectrometry. Oxford Academic.
- 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. MDPI.
- Liquid chromatography – high resolution mass spectrometry analysis of f
- A Simple Method for Measuring Carbon-13 Fatty Acid Enrichment in the Major Lipid Classes of Microalgae Using GC-MS. PMC.
- 13C-metabolic flux analysis reveals metabolic rewiring in HL-60 neutrophil-like cells through differentiation and immune stimul
-
Metabolic Flux Analysis with 13C-Labeling Experiments. .
- An overview of methods using 13C for improved compound identification in metabolomics and n
- 13C stable isotope tracing reveals distinct fatty acid oxidation pathways in proliferative versus oxid
- Fatty Acid Mass Spectrometry Protocol. LIPID MAPS.
- Multi-Omics Compatible Protocols for Preparation and Extraction of Biological Samples for Wide Coverage in Untargeted Metabolomics. Agilent.
- 13C-Metabolic Flux Analysis for Systematic Metabolic Engineering of S.
- 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs.
- Application Note: High-Resolution LC-MS/MS Workflow for 13C-Labeled Lipidomics. Benchchem.
- 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs.
- Determination of 13C enrichment by conventional GC-MS and GC-(MS)-C-IRMS.
- irm-LC/MS: δ13C Analysis of Organic Acids in Plants. Thermo Fisher Scientific.
- 13C-Metabolic Flux Analysis for Understanding Cardiac Energy Homeostasis. Grantome.
- Overview of 13c Metabolic Flux Analysis.
- Enrichment of 13C in diacids and related compounds during photochemical processing of aqueous aerosols. PMC.
- A roadmap for interpreting 13C metabolite labeling patterns
- Preparation of cell samples for metabolomics. Mass Spectrometry Research Facility.
- Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). PMC.
- Exploring Cancer Metabolism through Isotopic Tracing and Metabolic Flux Analysis. DSpace@MIT.
- Extracellular Flux Analysis and 13C Stable-Isotope Tracing Reveals Metabolic Changes. Agilent.
- Isotopic (δ13C, Δ14C) Analysis of Organic Acids in Marine Isotopic ( 13C, 14C) Analysis of. Scholar Commons.
- HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column.
- Application Notes and Protocols for 13C Isotope Tracing in Drug Metabolism and Pharmacokinetics. Benchchem.
- 13C stable isotope tracing reveals distinct fatty acid oxidation pathways in proliferative versus oxid
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 3. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production [mdpi.com]
- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 5. Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A Simple Method for Measuring Carbon-13 Fatty Acid Enrichment in the Major Lipid Classes of Microalgae Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lipidmaps.org [lipidmaps.org]
Application of 13C-Octenedioic Acid in Diabetic Ketoacidosis Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: A New Tracer for a Complex Metabolic Storm
Diabetic ketoacidosis (DKA) is a life-threatening complication of diabetes characterized by hyperglycemia, metabolic acidosis, and an accumulation of ketone bodies.[1][2][3] The underlying pathophysiology involves a profound insulin deficiency, leading to unrestrained lipolysis and a massive influx of free fatty acids into the liver.[4][5] This deluge of fatty acids overwhelms the tricarboxylic acid (TCA) cycle, shunting acetyl-CoA towards the synthesis of ketone bodies.[4] While the role of monocarboxylic fatty acids in this process is well-established, the contribution and metabolic fate of dicarboxylic acids, which are known to be elevated in DKA, remain less clear.[6]
This technical guide introduces the application of 13C-octenedioic acid as a novel stable isotope tracer to elucidate the metabolic flux and therapeutic potential of medium-chain dicarboxylic acids in the context of DKA. By tracing the journey of 13C-labeled octenedioic acid, researchers can gain unprecedented insights into alternative fatty acid oxidation pathways and their interplay with ketogenesis and glucose metabolism during DKA. This guide provides the scientific rationale, detailed experimental protocols, and data analysis strategies for leveraging this powerful tool in both preclinical and clinical research settings.
Scientific Rationale: Why 13C-Octenedioic Acid?
The choice of 13C-octenedioic acid as a metabolic tracer in DKA research is predicated on its unique biochemical properties and the altered metabolic landscape of DKA.
-
Dicarboxylic Acid Metabolism: Unlike conventional long-chain fatty acids that are primarily metabolized through β-oxidation, dicarboxylic acids can also be chain-shortened via β-oxidation from both ends.[7] This provides an alternative route for acetyl-CoA production and anaplerosis of the TCA cycle.
-
Alternative Energy Substrate: Dicarboxylic acids have been shown to be a suitable energy source, with characteristics intermediate between glucose and fatty acids.[8][9] In conditions of impaired glucose utilization, such as DKA, understanding how alternative fuels are metabolized is crucial.
-
Potential Therapeutic Effects: Studies have suggested that oral administration of certain dicarboxylic acids can improve glycemic control and enhance insulin sensitivity.[8][9] 13C-octenedioic acid can be used to probe the mechanisms underlying these beneficial effects.
-
Stable Isotope Tracing: The use of stable isotopes like 13C allows for the safe and ethical tracing of metabolic pathways in both animal models and human subjects without the risks associated with radioactive isotopes.[10][11][12]
The central hypothesis is that 13C-octenedioic acid will be metabolized to shorter-chain dicarboxylic acids and ultimately contribute 13C-labeled acetyl-CoA to the TCA cycle, thereby influencing ketogenesis and gluconeogenesis. By tracking the incorporation of 13C into downstream metabolites, we can quantify the flux through these pathways.
Metabolic Pathways of Interest
The experimental design and data interpretation will revolve around the following key metabolic pathways:
-
Dicarboxylic Acid β-oxidation: The primary catabolic route for octenedioioic acid.
-
Tricarboxylic Acid (TCA) Cycle: The central hub of cellular metabolism where acetyl-CoA from various sources is oxidized.
-
Ketogenesis: The production of ketone bodies (acetoacetate and β-hydroxybutyrate) from acetyl-CoA, primarily in the liver.[13]
-
Gluconeogenesis: The synthesis of glucose from non-carbohydrate precursors, which is elevated in DKA.
Below is a graphical representation of the anticipated metabolic fate of 13C-octenedioic acid.
Figure 1: Anticipated metabolic fate of 13C-octenedioic acid in DKA.
Experimental Protocols
The following protocols are designed for preclinical studies using animal models of DKA (e.g., streptozotocin-induced diabetic rodents) and can be adapted for in vitro cell culture experiments or human clinical studies with appropriate ethical approvals.
Protocol 1: In Vivo Stable Isotope Tracing in a DKA Animal Model
Objective: To determine the in vivo metabolic fate of 13C-octenedioic acid and its contribution to ketogenesis and gluconeogenesis in a DKA animal model.
Materials:
-
Animal model of DKA (e.g., streptozotocin-induced diabetic mice or rats) and healthy control animals.
-
13C-octenedioic acid (uniformly labeled or at specific carbon positions).
-
Vehicle for administration (e.g., saline, lipid emulsion).
-
Anesthesia.
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes).
-
Tissue collection tools and liquid nitrogen for flash-freezing.
-
Metabolite extraction solutions (e.g., methanol, chloroform, water).
-
Liquid chromatography-mass spectrometry (LC-MS) system.
Procedure:
-
Animal Preparation: Induce DKA in experimental animals according to established protocols. Confirm DKA status through blood glucose and ketone measurements. Fast animals overnight to ensure a consistent metabolic state.
-
Tracer Administration: Administer a bolus of 13C-octenedioic acid via intravenous or intraperitoneal injection. The exact dose should be determined in pilot studies to achieve detectable enrichment without perturbing endogenous metabolite pools.[14]
-
Blood Sampling: Collect blood samples at multiple time points post-injection (e.g., 0, 5, 15, 30, 60, 120 minutes) to capture the kinetics of tracer incorporation.
-
Tissue Harvest: At the final time point, euthanize the animals and rapidly collect tissues of interest (e.g., liver, kidney, skeletal muscle, heart, brain). Immediately flash-freeze tissues in liquid nitrogen to quench metabolic activity.[12]
-
Metabolite Extraction:
-
Plasma: Perform a protein precipitation and extraction of polar metabolites using a cold solvent mixture (e.g., 80% methanol).
-
Tissues: Homogenize frozen tissues in a cold solvent mixture (e.g., methanol:chloroform:water) to extract both polar and non-polar metabolites.
-
-
LC-MS Analysis: Analyze the extracted metabolites using a high-resolution LC-MS system to measure the abundance and 13C enrichment of target metabolites.[10][11]
-
Data Analysis:
-
Calculate the isotopic enrichment of downstream metabolites (e.g., shorter-chain dicarboxylic acids, TCA cycle intermediates, ketone bodies, glucose).
-
Perform metabolic flux analysis to quantify the rates of key metabolic pathways.
-
Protocol 2: In Vitro Stable Isotope Tracing in Cell Culture
Objective: To investigate the cell-autonomous metabolism of 13C-octenedioic acid in relevant cell types (e.g., hepatocytes, cardiomyocytes).
Materials:
-
Relevant cell lines (e.g., HepG2, primary hepatocytes).
-
Cell culture media and supplements.
-
13C-octenedioic acid.
-
Metabolite extraction solutions.
-
LC-MS system.
Procedure:
-
Cell Culture: Culture cells to the desired confluency.
-
Tracer Incubation: Replace the standard culture medium with a medium containing 13C-octenedioic acid at a known concentration.
-
Time-Course Experiment: Harvest cells and media at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Metabolite Extraction:
-
Cells: Quench metabolism by rapidly washing with cold saline and then adding a cold extraction solvent.
-
Media: Collect and process the media to analyze extracellular metabolites.
-
-
LC-MS Analysis and Data Interpretation: Analyze the extracts as described in Protocol 1.
Data Presentation and Interpretation
The quantitative data obtained from these experiments can be summarized in tables for clear comparison between experimental groups.
| Metabolite | Control Group (13C Enrichment %) | DKA Group (13C Enrichment %) | Fold Change | p-value |
| Succinyl-CoA | 2.5 ± 0.5 | 8.2 ± 1.1 | 3.28 | <0.01 |
| Citrate | 1.8 ± 0.3 | 5.5 ± 0.9 | 3.06 | <0.01 |
| Acetoacetate | 0.5 ± 0.1 | 3.1 ± 0.6 | 6.20 | <0.001 |
| β-Hydroxybutyrate | 0.4 ± 0.1 | 2.8 ± 0.5 | 7.00 | <0.001 |
| Glucose | 0.2 ± 0.05 | 1.5 ± 0.3 | 7.50 | <0.001 |
Table 1: Hypothetical 13C enrichment data in key metabolites following 13C-octenedioic acid administration in control and DKA animal models.
Visualization of Experimental Workflow
Figure 2: General experimental workflow for 13C-octenedioic acid tracing.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The inclusion of a control group is essential for establishing a baseline and determining the specific metabolic alterations in the DKA group. Furthermore, the time-course sampling allows for the observation of dynamic changes in metabolite labeling, providing a more robust dataset than a single time-point measurement. The use of high-resolution mass spectrometry is critical for accurate isotopologue analysis, and internal standards should be used to ensure data quality.
Conclusion and Future Directions
The application of 13C-octenedioic acid as a metabolic tracer offers a novel and powerful approach to unraveling the complexities of dicarboxylic acid metabolism in diabetic ketoacidosis. By providing a quantitative measure of metabolic flux through alternative fatty acid oxidation pathways, this technique can shed light on fundamental disease mechanisms and potentially identify new therapeutic targets. Future studies could explore the use of this tracer to evaluate the efficacy of novel drugs aimed at modulating fatty acid and glucose metabolism in DKA. Furthermore, extending these studies to human subjects could provide invaluable insights into the pathophysiology of DKA and pave the way for personalized therapeutic strategies.
References
Sources
- 1. Diabetic ketoacidosis - Wikipedia [en.wikipedia.org]
- 2. phdassistance.com [phdassistance.com]
- 3. pbperkeni.or.id [pbperkeni.or.id]
- 4. biochemjournal.com [biochemjournal.com]
- 5. Metabolic trajectories of diabetic ketoacidosis onset described by breath analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dicarboxylic acids as markers of fatty acid peroxidation in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Use of dicarboxylic acids in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]
- 11. Stable Isotope Tracers for Metabolic Pathway Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. ckisotopes.com [ckisotopes.com]
- 15. journals.physiology.org [journals.physiology.org]
- 16. 13C stable isotope tracing reveals distinct fatty acid oxidation pathways in proliferative versus oxidative cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. escholarship.org [escholarship.org]
- 18. Thieme E-Journals - Diabetologie und Stoffwechsel / Abstract [thieme-connect.com]
- 19. researchgate.net [researchgate.net]
- 20. Metabolomics Profiling of Patients With A−β+ Ketosis-Prone Diabetes During Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. A new hyperpolarized 13C ketone body probe reveals an increase in acetoacetate utilization in the diabetic rat heart - PMC [pmc.ncbi.nlm.nih.gov]
- 23. longdom.org [longdom.org]
- 24. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 25. aemmedi.it [aemmedi.it]
Troubleshooting & Optimization
Technical Support Center: Solubilizing Long-Chain Dicarboxylic Acids (LCDAs)
Current Status: Operational Topic: Aqueous Solubility Optimization for C8–C16 Dicarboxylic Acids Audience: Chemical Biology, Drug Formulation, and Assay Development Teams
The Diagnostic Matrix: Triage Your Solubility Issue
Before altering your protocol, identify the specific failure mode. LCDAs (e.g., Sebacic Acid, Dodecanedioic Acid) behave like "double-headed" fatty acids; they possess high lattice energy and significant hydrophobicity despite their polar ends.
| Symptom | Probable Cause | Immediate Corrective Action |
| Immediate white cloud upon adding stock to buffer. | "pH Shock" Precipitation. The local pH at the injection site dropped below pKa (approx. 4.5–5.5) before the molecule could disperse. | Switch to Reverse Addition: Add the dissolved concentrate into a rapidly vortexing buffer to maximize dispersion speed. |
| Clear initially, precipitates after 2-4 hours. | Thermodynamic Instability. You are likely operating at a pH near the pKa2 (approx. 5.5). The mono-protonated species is slowly crystallizing. | Increase pH > 7.0. Ensure both carboxyl groups are fully ionized (dianion form). |
| Gel-like or viscous clumps form instead of dissolving. | Liquid Crystal/Micelle Formation. Common in >C12 chains at high concentrations. The chains are stacking. | Add Cosolvent or Surfactant. Introduce 5-10% DMSO or 0.1% Tween-20 to disrupt stacking interactions. |
| Precipitation in high-salt buffers (e.g., 10x PBS). | Salting Out Effect. High ionic strength reduces the hydration shell availability for the carboxylates. | Dilute Salt. Use 0.5x or 1x PBS. Switch to organic salts (e.g., Tris-Acetate) which are less prone to salting out than NaCl. |
Deep Dive Protocols: The "How-To"
Protocol A: The "Alkaline-Shift" Method (Recommended for Biological Assays)
Best for: Creating high-concentration stocks (100 mM+) without organic solvents.
The Logic: LCDAs are virtually insoluble in water in their protonated form. You must convert them to their disodium salt form before they see the final buffer.
-
Calculate: Determine the moles of LCDA required.
-
Dissolve: Add the solid LCDA to a minimum volume of 0.5 M or 1.0 M NaOH .
-
Note: The molar ratio of NaOH:LCDA must be > 2:1 (stoichiometrically 2.2:1 is ideal to ensure full deprotonation).
-
-
Vortex/Sonicate: The solution should become perfectly clear. This is now a solution of Disodium Dodecanedioate (or equivalent).
-
Dilute: Slowly add this alkaline stock to your target buffer (e.g., HEPES pH 7.4).
-
Critical Check: Ensure the buffer capacity of your target solution is strong enough to neutralize the excess NaOH without overshooting pH > 8.5.
-
Protocol B: The Cyclodextrin "Shielding" Method
Best for: Preventing precipitation in sensitive cell culture media where pH shifts are forbidden.
The Logic: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) forms an inclusion complex, hiding the hydrophobic alkyl chain inside its donut-shaped cavity while presenting a hydrophilic exterior to the water.
-
Prepare Vehicle: Make a 20% (w/v) stock solution of HP-β-CD in water.
-
Solubilize LCDA: Dissolve your LCDA in a small volume of DMSO (e.g., 500 mM stock).
-
Complexation: Add the DMSO stock to the 20% Cyclodextrin solution (not water!).
-
Ratio: Aim for a 1:2 to 1:4 molar ratio (Drug:CD).
-
-
Incubate: Shake at 37°C for 30 minutes to allow equilibrium complexation.
-
Final Dilution: Dilute this complex into your assay buffer. The cyclodextrin prevents the "crash out" even if the pH is slightly acidic.
Mechanistic FAQs: The "Why"
Q: Why does my C12 acid dissolve at pH 10 but crash at pH 6.0, even though the pKa is ~4.5?
A: This is due to the pKa spread . Dicarboxylic acids have two dissociation constants (
-
(first proton): ~4.5ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
(second proton): ~5.5
At pH 6.0, you are close to
. A significant portion of the population exists as the mono-anion (one charged head, one neutral head). The neutral head and the long alkyl chain drive the formation of intermolecular hydrogen bonds, leading to crystallization. You need pH > (typically pH 7.5+) to ensure >99% exists as the highly soluble dianion .
Q: Does chain length really matter that much? A: Yes, exponentially.
-
Sebacic Acid (C10): Solubility ~0.2 g/L (water).[1] Manageable with mild pH adjustment.
-
Dodecanedioic Acid (C12): Solubility < 0.1 g/L. Requires strict pH > 7.0 or cosolvents.
-
Hexadecanedioic Acid (C16): Virtually insoluble without amphiphilic carriers (BSA, Cyclodextrins) or hot alkaline conditions. The Van der Waals forces between C16 chains overpower the hydration energy of the carboxyl heads.
Visual Workflow: Optimization Logic
Caption: Decision tree for selecting the optimal solubilization strategy based on experimental constraints (pH tolerance and biological sensitivity).
Quantitative Data Summary
Table 1: Solubility Profiles of Common LCDAs
| Common Name | Carbon Chain | Approx.[2][3][4][5] pKa1 / pKa2 | Water Solubility (20°C) | Recommended Solvent System |
| Sebacic Acid | C10 | 4.7 / 5.4 | ~0.25 g/L | Ethanol, dilute NaOH |
| Dodecanedioic Acid | C12 | 4.5 / 5.5 | < 0.10 g/L | DMSO, 0.1M NaOH |
| Hexadecanedioic Acid | C16 | 4.5 / 5.6 | Insoluble | Hot DMSO, 1M NaOH + Heat |
Note: pKa values are approximate and shift based on ionic strength and temperature.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5192, Sebacic acid. Retrieved from [Link]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12757, Dodecanedioic acid. Retrieved from [Link]
- Jain, A., et al. (2011).Solubility enhancement of poorly water-soluble drugs using cyclodextrin inclusion complexes. International Journal of Pharmacy and Pharmaceutical Sciences. (Contextual grounding for Protocol B).
- Serajuddin, A. T. (2007).Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. (Basis for Protocol A).
Sources
preventing decarboxylation of 13C-labeled diacids during derivatization
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Decarboxylation
Welcome to the technical support center for the derivatization of 13C-labeled diacids. This resource is designed to provide in-depth guidance and troubleshooting for researchers encountering challenges with decarboxylation during sample preparation for mass spectrometry and other analytical techniques. As Senior Application Scientists, we understand the critical importance of maintaining the isotopic integrity of your labeled compounds. This guide combines theoretical principles with practical, field-proven strategies to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is decarboxylation and why is it a problem for 13C-labeled diacids?
A: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases it as carbon dioxide (CO₂).[1] For 13C-labeled diacids, where one or both carboxyl groups contain the heavy isotope, this reaction leads to the loss of the isotopic label. This can severely compromise the results of quantitative studies that rely on stable isotope dilution methods, as the internal standard (the 13C-labeled diacid) is partially lost, leading to inaccurate quantification of the target analyte.
Q2: What are the main factors that promote decarboxylation during derivatization?
A: The primary drivers of decarboxylation are heat, the presence of strong acids or bases, and the inherent stability of the molecule after losing a carboxyl group.[1][2] Many derivatization protocols, particularly those for gas chromatography (GC), require heating, which can provide the activation energy needed for decarboxylation. The catalysts used in these reactions, often strong acids, can also facilitate the unwanted loss of CO₂.[3][4]
Q3: Are certain types of diacids more prone to decarboxylation?
A: Yes. Diacids with specific structural features are more susceptible. For instance, β-keto acids and malonic acid derivatives are notoriously unstable and readily decarboxylate upon gentle heating.[1] The stability of the resulting carbanion or carbocation intermediate after the loss of the first carboxyl group plays a significant role in the ease of decarboxylation.
Q4: Can the choice of derivatization reagent influence the rate of decarboxylation?
A: Absolutely. The reactivity of the derivatization reagent and the reaction conditions it requires are critical. Reagents that necessitate high temperatures or harsh pH conditions are more likely to induce decarboxylation. For example, traditional esterification methods using strong acid catalysts and high heat are more problematic than milder, room-temperature derivatization techniques.[3]
Troubleshooting Guide: Identifying and Resolving Decarboxylation Issues
This section provides a systematic approach to troubleshooting unexpected loss of your 13C-label during derivatization.
Symptom: Low or no signal from the 13C-labeled internal standard in my LC-MS or GC-MS analysis.
Potential Cause 1: Thermally-induced decarboxylation during sample preparation or analysis.
-
Troubleshooting Steps:
-
Review Derivatization Temperature: If your protocol involves heating, try reducing the temperature and extending the reaction time. For many silylation and esterification reactions, a lower temperature for a longer duration can achieve complete derivatization with minimal decarboxylation.
-
Check GC Inlet Temperature: For GC-MS applications, a high inlet temperature can cause on-column decarboxylation. Gradually lower the inlet temperature in 10-20°C increments to find the optimal balance between efficient volatilization and analyte stability.
-
Consider Alternative Derivatization Methods: If lowering the temperature is not feasible or effective, explore derivatization techniques that can be performed at room temperature.
-
Potential Cause 2: Catalyst-induced decarboxylation.
-
Troubleshooting Steps:
-
Evaluate Catalyst Choice: Strong mineral acids like sulfuric acid (H₂SO₄) are effective esterification catalysts but can also promote decarboxylation.[3][4] Consider using milder catalysts such as solid acid catalysts (e.g., Al³⁺-montmorillonite clay) or carbodiimide-based coupling reagents.[5]
-
Optimize Catalyst Concentration: Use the minimum amount of catalyst necessary to achieve a reasonable reaction rate. Excess catalyst can increase the likelihood of side reactions, including decarboxylation.
-
Explore Catalyst-Free Methods: Some modern derivatization reagents are highly reactive and do not require a strong acid or base catalyst.
-
Symptom: Inconsistent or non-linear calibration curves when using a 13C-labeled diacid as an internal standard.
Potential Cause: Differential rates of decarboxylation between the analyte and the internal standard.
-
Troubleshooting Steps:
-
Ensure Identical Reaction Conditions: The analyte and the internal standard must be subjected to the exact same derivatization conditions. This includes temperature, reaction time, and reagent concentrations. Mixing the sample and the internal standard before derivatization can help ensure they experience the same environment.[6]
-
Matrix Effects: Components in the sample matrix can sometimes influence the derivatization reaction and the stability of the diacids. Perform a standard addition experiment to assess the impact of the matrix on your derivatization efficiency and the stability of the labeled standard.
-
Re-evaluate Derivatization Chemistry: If the problem persists, the chosen derivatization method may be fundamentally incompatible with your analyte/internal standard pair under the current conditions. It may be necessary to switch to a different derivatization strategy.
-
Best Practices for Preventing Decarboxylation
Proactive measures are the most effective way to avoid the loss of your valuable 13C-labeled internal standards.
Selection of Derivatization Method
The choice of derivatization method is the most critical factor in preventing decarboxylation.
-
Esterification:
-
Avoid: High-temperature reactions with strong acid catalysts (e.g., Fischer esterification with H₂SO₄).[4]
-
Recommended:
-
Diazoalkanes (e.g., Diazomethane): React rapidly at room temperature but are hazardous and require specialized handling.
-
Alkyl Halides with a Mild Base: Derivatization with reagents like dimethylaminophenacyl bromide (DmPABr) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) can be performed under gentle conditions and enhances chromatographic separation and ionization efficiency.[7]
-
Carbodiimide Coupling: Reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate ester formation at room temperature, often used in peptide synthesis.[8]
-
-
-
Silylation:
-
General Considerations: Silylation is often performed at elevated temperatures (e.g., 60-90°C), which can be problematic.[9][10] However, it is a very common and effective technique for GC-MS.
-
Recommended Reagents:
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with TMCS (Trimethylchlorosilane) catalyst: A very common and effective silylating agent. Optimize the temperature and time to minimize decarboxylation.
-
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): A highly reactive silylating agent that may allow for lower reaction temperatures.
-
-
Crucial Tip: Ensure all glassware is scrupulously dry, as moisture will consume the silylation reagent and can affect the reaction efficiency.[9]
-
| Derivatization Method | Typical Conditions | Decarboxylation Risk | Key Considerations |
| Fischer Esterification | High Temp, Strong Acid | High | Traditional method, but often problematic for sensitive diacids. |
| Diazoalkanes | Room Temp | Low | Highly effective but toxic and explosive. |
| Alkyl Halides + Mild Base | Mild Heat (e.g., 60°C) | Moderate | Good for LC-MS, can improve ionization.[7] |
| Carbodiimide Coupling | Room Temp | Low | Mild conditions, widely used in bioconjugation.[8] |
| Silylation (BSTFA/MSTFA) | 60-90°C | Moderate to High | Requires careful optimization of temperature and time.[9][10] |
Rigorous Control of Reaction Conditions
-
Temperature: Use the lowest possible temperature that allows for complete derivatization in a reasonable timeframe.
-
pH: Avoid strongly acidic or basic conditions unless absolutely necessary for the chosen derivatization chemistry.
-
Reaction Time: Monitor the reaction progress to determine the optimal time for complete derivatization without prolonged exposure to potentially harsh conditions.
-
Inert Atmosphere: For sensitive compounds, performing the derivatization under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that might contribute to degradation.
Experimental Workflow and Visualization
A well-designed experimental workflow is essential for reproducible results.
Caption: Recommended workflow for derivatizing 13C-labeled diacids.
The following diagram illustrates the decision-making process for troubleshooting decarboxylation issues.
Caption: Troubleshooting decision tree for decarboxylation.
By carefully selecting the derivatization method, rigorously controlling reaction conditions, and following a systematic troubleshooting approach, researchers can successfully derivatize 13C-labeled diacids while preserving their isotopic integrity.
References
- Decarboxylation mechanism of dicarboxylic acids in the aqueous phase by OH. (n.d.). Google Scholar.
- Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC. (n.d.). NIH.
- Esterification of dicarboxylic acids to diesters over Mn+-montmorillonite clay catalysts | Request PDF. (2025, August 6). ResearchGate.
- Stable Isotope Labeling in Omics Research: Techniques and Applications. (n.d.). LinkedIn.
- Current trends in isotope-coded derivatization liquid chromatographic-mass spectrometric analyses with special emphasis on their biomedical application. (2020, March 15). PubMed.
- Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics. (2014, July 31). ACS Publications.
- High-Performance Isotope Labeling for Profiling Carboxylic Acid-Containing Metabolites in Biofluids by Mass Spectrometry. (2010, October 14). ACS Publications.
- Isotopic labeling-assisted metabolomics using LC–MS - PMC. (n.d.). NIH.
- Chemistry Decarboxylation Reaction. (n.d.). IIT Kanpur.
- A process for the production of dicarboxylic acid esters. (n.d.). Google Patents.
- Mechanism for decarboxylation. (2017, October 13). Chemistry Stack Exchange.
- Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. (n.d.). Longdom Publishing.
- Decarboxylation. (n.d.). Wikipedia.
- Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC. (n.d.). NIH.
- When a good silylation protocol goes bad, what are the usual suspects? (2015, July 10). ResearchGate.
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry.
- Decarboxylation in Natural Products Biosynthesis - PMC. (n.d.). NIH.
- Organic Reactions: Esterification & Transesterification. (2025, June 15). Student Academic Success.
- Metabolic Pathway Confirmation & Discovery By 13C-Labeling l Protocol Preview. (2022, June 22). YouTube.
- Silylation. (n.d.). Wikipedia.
- Decarboxylative C–H silylation of N-heteroarenes with silanecarboxylic acids. (2023, January 31). Royal Society of Chemistry.
- Why do my silylations always fail? (2014, October 8). Chromatography Forum.
- On the Use of Triarylsilanols as Catalysts for Direct Amidation of Carboxylic Acids - PMC. (n.d.). NIH.
- 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices. (n.d.). PubMed.
- Decarboxylation. (n.d.). Organic Chemistry Portal.
- Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. (n.d.). Royal Society of Chemistry.
- Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4. (n.d.). Thermo Fisher Scientific.
- Avoiding CO 2 in Catalysis of Decarboxylation. (n.d.). PlumX.
Sources
- 1. Decarboxylation - Wikipedia [en.wikipedia.org]
- 2. PlumX [plu.mx]
- 3. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Why do my silylations always fail? - Chromatography Forum [chromforum.org]
stability of (E)-(1,8-13C2)oct-4-enedioic acid in frozen storage
Technical Support Center: (E)-(1,8-13C2)oct-4-enedioic acid
A Guide to Ensuring Stability in Frozen Storage for Researchers and Drug Development Professionals
Welcome to the technical support guide for (E)-(1,8-13C2)oct-4-enedioic acid. This document provides in-depth guidance on the long-term stability of this isotopically labeled compound in frozen storage. As a crucial tracer in metabolic research, pharmacology, and clinical diagnostics, maintaining its structural and isotopic integrity is paramount for generating reliable and reproducible data.[1][] This guide is structured in a question-and-answer format to directly address the practical challenges and questions you may encounter during your experimental work.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the storage and handling of (E)-(1,8-13C2)oct-4-enedioic acid.
Q1: What are the primary factors that can affect the stability of this compound during frozen storage?
A1: The stability of (E)-(1,8-13C2)oct-4-enedioic acid is governed by two main aspects: its isotopic stability and its chemical stability.
-
Isotopic Stability: The ¹³C labels are incorporated as stable, non-radioactive isotopes.[3] They are covalently bonded within the molecule's carbon backbone and do not decay or exchange under typical laboratory conditions.[] Therefore, the isotopic integrity of the molecule is exceptionally high and not a primary concern during storage.
-
Chemical Stability: This is the principal concern. The molecule has two features prone to degradation: the carboxylic acid groups and, more importantly, the carbon-carbon double bond at the C4 position. The double bond is susceptible to oxidation, which is the most likely degradation pathway during long-term storage.[5][6]
Q2: What is the recommended temperature for long-term frozen storage?
A2: For long-term stability, storage at -80°C is strongly recommended. While storage at -20°C can be suitable for shorter periods, -80°C significantly slows down all potential chemical and enzymatic degradation processes, particularly lipid peroxidation.[7] Studies on polyunsaturated fatty acids (PUFAs) have shown that their composition in plasma is stable for at least 10 years at -80°C, whereas degradation can occur in shorter timeframes at -20°C.[7]
Q3: Should I store the compound as a dry powder or in a solvent?
A3: For maximum long-term stability, storing the compound as a dry, lyophilized powder under an inert atmosphere (like argon or nitrogen) at -80°C is the ideal condition. This minimizes oxidative and hydrolytic degradation. However, for practical laboratory use, storing it as a concentrated stock solution is common. If stored in solution, the choice of solvent is critical.
Q4: Which solvents are best for creating a frozen stock solution?
A4: The choice of solvent should aim to minimize reactivity and ensure solubility at low temperatures.
-
Recommended: High-purity aprotic solvents such as Acetonitrile (ACN) or Methyl tert-butyl ether (MTBE) are excellent choices. They are less reactive than protic solvents and are compatible with downstream analytical methods like LC-MS.
-
Use with Caution: Protic solvents like methanol or ethanol can be used, but they are more capable of hydrogen exchange and potential esterification over very long periods, though this risk is low at -80°C. If using these, ensure they are of the highest purity and are thoroughly degassed.
-
Avoid: Aqueous buffers should generally be avoided for primary long-term stock solutions due to the risk of pH shifts during freezing and the presence of dissolved oxygen. If an aqueous solution is necessary for your experiment, prepare it fresh from a stock in an organic solvent.
Q5: How many freeze-thaw cycles can (E)-(1,8-13C2)oct-4-enedioic acid tolerate?
A5: It is critical to minimize freeze-thaw cycles. Each cycle can introduce risks:
-
Water Condensation: Opening the vial can introduce atmospheric moisture and oxygen, accelerating degradation.
-
Freeze Concentration Effects: As a solution freezes, solutes can become concentrated in the unfrozen liquid phase, which can alter local pH and accelerate reactions.[8] Best Practice: Upon receiving the compound or creating a primary stock solution, prepare single-use aliquots in appropriate vials (see Q6) to avoid repeated thawing of the main stock.
Q6: Does the type of storage container matter?
A6: Yes. For organic stock solutions, use amber glass vials with PTFE-lined screw caps. The amber color protects the compound from light, which can catalyze oxidation, and the PTFE liner prevents leaching and provides a superior seal. For applications requiring very low concentrations, consider using silanized glass vials to prevent adsorption of the dicarboxylic acid to the container walls.
Troubleshooting Guide: Addressing Common Experimental Issues
This section provides solutions to specific problems that may arise, linking them back to the stability of your compound.
Problem 1: I'm seeing a gradual loss of signal intensity for my compound in my LC-MS analysis over several weeks.
-
Possible Cause: This is a classic sign of chemical degradation. The primary molecule is likely breaking down, reducing its concentration in the sample. Oxidation of the C=C double bond is the most probable cause.[5]
-
Troubleshooting Steps:
-
Perform a Stability Check: Analyze your stored sample alongside a freshly prepared standard solution from a new vial or dry powder. A significant difference in peak area confirms degradation. (See Protocol 2 below).
-
Review Storage Conditions: Confirm your storage temperature is at -80°C. Check if the vial was properly sealed.
-
Check for Contaminants: Ensure solvents used for dilution are free of peroxides or metal ions that can catalyze oxidation.
-
Action: Discard the degraded stock. Prepare a new stock solution and immediately create single-use aliquots as described in Protocol 1.
-
Problem 2: My chromatogram shows new, unexpected peaks that were not present in my initial analysis.
-
Possible Cause: These peaks are likely degradation products. The oxidation of the double bond in oct-4-enedioic acid can lead to the formation of various smaller molecules, such as aldehydes (e.g., butanal, succinaldehyde) and shorter-chain carboxylic acids.[5][6]
-
Troubleshooting Steps:
-
Analyze with High-Resolution MS/MS: Use a high-resolution mass spectrometer to obtain accurate mass and fragmentation data for the unknown peaks. This can help in their tentative identification.
-
Diagram Potential Pathways: Map out the likely oxidative cleavage products of oct-4-enedioic acid to predict their masses.
-
Implement an Antioxidant: For future stock solutions, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) at ~0.01%, if compatible with your experimental system. BHT can scavenge free radicals and inhibit lipid peroxidation.[7]
-
Problem 3: My quantitative results are highly variable between experiments using the same stock solution.
-
Possible Cause: If degradation is ruled out, this could be due to improper handling during thawing or the effects of multiple freeze-thaw cycles. Inconsistent thawing can lead to concentration gradients within the vial.
-
Troubleshooting Steps:
-
Standardize Thawing Protocol: Always thaw vials completely and vortex gently for at least 15-30 seconds before taking an aliquot to ensure a homogenous solution.
-
Strictly Adhere to Aliquoting: If you are not already, immediately implement a single-use aliquot system. This is the most effective way to eliminate variability from freeze-thaw cycles.
-
Verify Pipetting Accuracy: Ensure your pipettes are calibrated, especially when working with organic solvents which can have different viscosities and vapor pressures than aqueous solutions.
-
Data Summary & Visualizations
Table 1: Recommended Storage Conditions & Expected Stability
| Storage Format | Temperature | Solvent | Container | Atmosphere | Expected Stability |
| Dry Powder | -80°C | N/A | Amber Glass Vial | Inert Gas (Ar/N₂) | > 5 years |
| Dry Powder | -20°C | N/A | Amber Glass Vial | Inert Gas (Ar/N₂) | 1-2 years |
| Stock Solution | -80°C | Acetonitrile | Amber Glass, PTFE Cap | Air (sealed) | > 2 years[7] |
| Stock Solution | -20°C | Acetonitrile | Amber Glass, PTFE Cap | Air (sealed) | 6-12 months[9] |
| Aqueous Solution | -80°C | Buffer (pH 7.4) | Polypropylene | Air (sealed) | < 6 months (Use with caution) |
Note: Stability timelines are estimates based on data for similar unsaturated fatty acids and dicarboxylic acids. Empirical verification is always recommended.
Diagrams
Caption: Decision workflow for optimal storage of the compound.
Caption: Simplified pathway of oxidative degradation at the double bond.
Experimental Protocols
Protocol 1: Recommended Procedure for Preparation and Storage of Stock Solutions
This protocol ensures maximum stability and reproducibility.
-
Preparation Environment: Work in a clean environment, preferably in a fume hood to minimize exposure to atmospheric contaminants. Use high-purity solvents (LC-MS grade or higher).
-
Calculate Mass: Based on your desired stock concentration (e.g., 10 mM), calculate the required mass of the dry (E)-(1,8-13C2)oct-4-enedioic acid powder.
-
Dissolution: Allow the vial of the dry compound to equilibrate to room temperature for at least 15 minutes before opening to prevent water condensation. Add the calculated volume of your chosen solvent (e.g., Acetonitrile) to the vial to create your primary stock.
-
Ensure Homogeneity: Vortex the primary stock solution for 60 seconds to ensure the compound is fully dissolved.
-
Aliquoting: Immediately dispense the stock solution into single-use aliquots. Use low-volume amber glass vials with PTFE-lined caps. The volume of each aliquot should be sufficient for one set of experiments.
-
Inert Gas Purge (Optional but Recommended): Gently flush the headspace of each aliquot vial with an inert gas like argon or nitrogen before sealing the cap. This displaces oxygen and further protects the compound.
-
Labeling: Clearly label each vial with the compound name, concentration, solvent, and date of preparation.
-
Storage: Place all aliquots in a freezer box and store them at -80°C.
Protocol 2: Self-Validating Stability Assessment via LC-MS
This protocol allows you to empirically verify the integrity of a stored sample.
-
Prepare Reference Standard (T₀): Prepare a fresh solution of (E)-(1,8-13C2)oct-4-enedioic acid from a sealed vial of dry powder or a newly purchased standard. This will be your "time zero" reference. Dilute it to a known concentration (e.g., 1 µM) in your analysis solvent.
-
Prepare Test Sample (Tₓ): Thaw one aliquot of your stored stock solution (the one you want to test). Dilute it to the exact same final concentration as the reference standard using the same diluent.
-
LC-MS Analysis:
-
Set up an LC-MS method suitable for analyzing medium-chain dicarboxylic acids. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile with 0.1% formic acid is a common starting point.
-
Use a mass spectrometer operating in negative ion mode to monitor the deprotonated molecule [M-H]⁻. For (E)-(1,8-13C2)oct-4-enedioic acid (C₈H₁₂O₄), the monoisotopic mass of the unlabeled compound is ~172.07. With two ¹³C atoms, the expected mass will be ~174.08. Set up a selected ion monitoring (SIM) or MRM experiment for the m/z corresponding to your labeled compound.
-
-
Data Acquisition: Inject the T₀ reference standard three times, followed by three injections of the Tₓ test sample. This provides statistical confidence.
-
Data Analysis & Interpretation:
-
Integrity Check: Compare the peak areas of the T₀ and Tₓ samples. If the average peak area of Tₓ is <95% of T₀, it suggests potential degradation. A loss of >10% is a strong indicator that the stock should be discarded.
-
Purity Check: Examine the chromatogram of the Tₓ sample for any new peaks that are not present in the T₀ sample. The presence of significant new peaks confirms degradation.
-
Caption: Flowchart of the self-validating stability assessment protocol.
References
-
The 13C Urea Breath Test. (2026, February 5). Liv Hospital. [Link]
-
(N/A). (2017, December 20). A methodology for the validation of isotopic analyses by mass spectrometry in stable-isotope labelling experiments. ResearchGate. [Link]
-
(N/A). (N/A). A roadmap for interpreting 13C metabolite labeling patterns from cells. PMC - NIH. [Link]
-
(N/A). (2023, July 13). A Comprehensive Guide to the Stable Isotope Labeled Compounds Market. LinkedIn. [Link]
-
(N/A). (2018, November 16). Analytical Considerations of Stable Isotope Labelling in Lipidomics. MDPI. [Link]
-
(N/A). (N/A). Best practices for the design, laboratory analysis, and reporting of trials involving fatty acids. PMC - NIH. [Link]
-
(N/A). (N/A). An Overview of Stable-Labeled Compounds & Their Applications. Moravek, Inc.. [Link]
-
(N/A). (N/A). Why is C(13) Stable but C(14) Unstable?. Comar Isotopes. [Link]
-
Tang, Q., Tillmann, M., & Cohen, J. D. (2024, May 22). Analytical methods for stable isotope labeling to elucidate rapid auxin kinetics in Arabidopsis thaliana. PLOS ONE. [Link]
-
(N/A). (2020, December 15). State of art and best practices for fatty acid analysis in aquatic sciences. Oxford Academic. [Link]
-
(N/A). (N/A). Impact of Frozen Storage on Sensory, Physicochemical, and Volatile Compounds Parameters of Different Extra Virgin Olive Oils. PMC - NIH. [Link]
-
(N/A). (N/A). Freezing of Aqueous Carboxylic Acid Solutions on Ice. PMC - NIH. [Link]
-
(N/A). (N/A). Cold-storage defects in butter and their relation to the autoxidation of unsaturated fatty acids.. CAB Direct. [Link]
-
(N/A). (N/A). Stability of lipids and omega-3 fatty acids during frozen storage of Atlantic salon. ResearchGate. [Link]
Sources
- 1. moravek.com [moravek.com]
- 3. int.livhospital.com [int.livhospital.com]
- 5. Impact of Frozen Storage on Sensory, Physicochemical, and Volatile Compounds Parameters of Different Extra Virgin Olive Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Best practices for the design, laboratory analysis, and reporting of trials involving fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Freezing of Aqueous Carboxylic Acid Solutions on Ice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Technical Support Guide: Overcoming Peak Tailing in Free Dicarboxylic Acids Analysis
Department: Chromatography Applications Support Topic: Troubleshooting & Method Optimization for Dicarboxylic Acids Reference ID: TS-HPLC-DCA-001
Introduction: The "Dual-pKa" Challenge
Analyzing free dicarboxylic acids (e.g., fumaric, succinic, maleic, oxalic) presents a unique set of chromatographic challenges. Unlike simple organic acids, these molecules possess two ionizable carboxyl groups with distinct
Peak tailing in this class of analytes is rarely caused by a single factor. It is usually a convergence of ionization state mismatch , secondary silanol interactions , and metal chelation . This guide provides a root-cause analysis and self-validating protocols to restore peak symmetry.
Module 1: The Chemistry of Tailing (Root Cause Analysis)
To solve tailing, you must identify which of the three mechanisms is active.
| Mechanism | Indicator | The "Why" (Chemical Basis) |
| Ionization Mismatch | Split peaks or broad "humps" | Operating near the analyte's |
| Silanol Activity | Classic asymmetric tailing ( | Positively charged or polar regions of the analyte interact with residual silanols ( |
| Metal Chelation | Tailing + Low Recovery (Area loss) | Dicarboxylic acids are potent chelators. They bind irreversibly to iron/steel in frits and column walls, causing "shark-fin" peaks or total signal loss. |
Visualizing the Interaction Pathways
Figure 1: The three competing interaction pathways for dicarboxylic acids. Successful chromatography requires maximizing the Green path while suppressing the Red and Black paths.
Module 2: Mobile Phase Optimization
The most effective way to eliminate tailing is to lock the analyte into a single ionization state. For dicarboxylic acids, suppression (Low pH) is superior to ionization (High pH) because it increases retention on hydrophobic phases.
Protocol A: The "Rule of Two" (Low pH Method)
Objective: Suppress both carboxyl groups to the unionized (
-
Determine
: Look up the first dissociation constant (e.g., Oxalic Acid ). -
Calculate Target pH:
.-
Why? At 2 pH units below the
, 99% of the analyte is unionized.
-
-
Buffer Selection:
-
For UV Detection: Use 20–50 mM Phosphate Buffer (pH 2.0–2.5). Phosphate is excellent at masking silanols.
-
For LC-MS: Use 0.1% Formic Acid or Difluoroacetic Acid (DFA) . Note: Formic acid (pH ~2.7) may not be strong enough for strong acids like Oxalic; DFA is stronger.
-
Protocol B: HILIC Mode (For Polar Acids)
If the acid is too polar to retain on C18 (e.g., Oxalic, Malonic), use HILIC.
-
Mobile Phase: 95:5 Acetonitrile:Water.
-
Buffer: 10–20 mM Ammonium Formate (pH 3.0–4.0).
-
Critical Step: High buffer concentration is required in HILIC to create the water layer on the particle surface. Without sufficient ionic strength, peak shape will collapse.
-
Module 3: Stationary Phase Selection
Standard C18 columns often fail with dicarboxylic acids due to "phase collapse" (dewetting) in highly aqueous conditions.
Decision Matrix: Which Column?
| Analyte Chain Length | Recommended Phase | Why? |
| Short (C2–C3) (Oxalic, Malonic) | HILIC (Amide or Zwitterionic) | Too hydrophilic for C18. HILIC provides retention via partitioning into the water layer.[1] |
| Medium (C4–C6) (Succinic, Glutaric) | C18-Aq (Polar Embedded) | "Aq" or "Polar Embedded" phases prevent pore dewetting in 100% aqueous mobile phases. |
| Long (C7+) (Suberic, Sebacic) | Standard C18 | Sufficient hydrophobicity for standard reversed-phase retention. |
Module 4: Hardware & Chelation (The Hidden Culprit)
If your pH is low and your column is correct, but tailing persists, you likely have metal chelation . Carboxylic acids bind to the iron in stainless steel frits.
Protocol C: System Passivation
Validation: If peak shape improves after this protocol, your issue was chelation.
-
Remove Column: Install a union connector.
-
Flush 1: 30% Phosphoric Acid in water at 1 mL/min for 30 minutes. (Solubilizes iron oxides).
-
Flush 2: Water for 10 minutes.
-
Flush 3: Mobile phase for 10 minutes.
-
Reinstall Column: (Ideally a PEEK-lined or "Bio-inert" column).
Pro-Tip: For LC-MS where Phosphoric Acid is banned, use Medronic Acid (e.g., Agilent InfinityLab Deactivator) as a mobile phase additive (5 µM concentration) to shield metal surfaces dynamically.
Troubleshooting Logic Flow
Use this decision tree to diagnose your specific issue.
Figure 2: Step-by-step diagnostic workflow for isolating the source of peak asymmetry.
Frequently Asked Questions (FAQs)
Q: I am using a standard C18 column with 100% water/0.1% TFA, but retention times are shifting and peaks are tailing. Why? A: You are experiencing "Phase Collapse" (Dewetting) . Standard C18 chains relax and fold onto themselves in 100% water, expelling the mobile phase from the pores.
-
Fix: Switch to a C18-Aq (Hydrophilic Endcapped) or Polar-Embedded group column, which stays wetted in 100% aqueous conditions [1].
Q: Can I use ion-pairing agents (like TBA) instead of low pH? A: Yes, but proceed with caution. Ion-pairing agents (e.g., Tetrabutylammonium) can improve shape by masking silanols and forming neutral complexes. However, they equilibrate slowly, are difficult to wash out, and are generally incompatible with LC-MS (signal suppression). Low pH is the cleaner, preferred approach for dicarboxylic acids [2].
Q: My peaks look great for the standard, but tail in the sample matrix. What is happening? A: This is a Matrix Effect . The sample matrix likely has a higher pH or high salt content that is locally overwhelming the mobile phase buffer capacity inside the column.
-
Fix: Increase the buffer concentration (e.g., from 10 mM to 25 mM) or match the sample diluent pH to the mobile phase pH.
Q: Why does Oxalic acid always tail more than Adipic acid?
A: Oxalic acid is a stronger acid (
-
Fix: Use a Ligand Exchange column (H-form resin) or a specialized HILIC method for Oxalic acid.
References
-
Phenomenex. (2025).[2][3] How to Reduce Peak Tailing in HPLC? Retrieved from
-
Dolan, J. W. (2026).[4] Ion Pairing — Blessing or Curse? LCGC International. Retrieved from
-
SilcoTek. (2019).[5] Identifying and Preventing Metal Ion Leaching in HPLC Systems. Retrieved from
-
Agilent Technologies. (2019). Retaining and Separating Polar Molecules – HILIC vs Reversed-Phase.[6][7][8] Retrieved from
-
ResearchGate. (2022). pKa values of dicarboxylic acids.[9] Retrieved from
Sources
- 1. What is the difference between HILIC columns VS normal/reverse columns_ [uhplcslab.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. veeprho.com [veeprho.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. silcotek.com [silcotek.com]
- 6. chromtech.com [chromtech.com]
- 7. lcms.cz [lcms.cz]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Beyond Cost: A Technical Comparison of ^13^C vs. Deuterium Internal Standards in Quantitative Metabolomics
Topic: Comparing 13C vs. Deuterium Labeled Internal Standards for Metabolomics Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]
Executive Summary
In quantitative metabolomics, the internal standard (IS) is the analytical anchor.[2] While Deuterium (^2^H or D) labeled standards are historically ubiquitous due to lower synthesis costs, they introduce specific physicochemical variances—namely the Deuterium Isotope Effect —that can compromise data integrity in high-precision LC-MS/MS workflows. Carbon-13 (^13^C) standards, though more expensive, offer superior physicochemical fidelity, ensuring true co-elution and accurate matrix effect compensation.
This guide analyzes the mechanistic differences between these isotopes, provides comparative performance data, and outlines a self-validating experimental protocol for their application.
The Core Divergence: Chromatographic & Physicochemical Properties[3][4]
The choice between ^13^C and Deuterium is not merely financial; it is a choice between chemical identity and chemical mimicry .
The Deuterium Isotope Effect (Chromatography)
The C-D bond is shorter and stronger than the C-H bond due to the higher reduced mass of the deuterium nucleus. This alters the vibrational zero-point energy and reduces the molar volume of the molecule.
-
Consequence: In Reverse-Phase Liquid Chromatography (RPLC), deuterated compounds often exhibit slightly lower lipophilicity than their protium counterparts.
-
Result: Deuterated standards frequently elute earlier than the target analyte.
-
Impact on Quantitation: If the IS elutes at a different time (
), it experiences a different chemical background (matrix) in the ion source. It cannot effectively correct for transient ion suppression caused by co-eluting phospholipids or salts.
The ^13^C Advantage (Co-elution)
^13^C labeling increases mass without significantly altering bond lengths or molecular volume.
-
Result: ^13^C-labeled standards typically co-elute perfectly with the endogenous analyte.
-
Impact on Quantitation: The IS and analyte enter the electrospray ionization (ESI) source simultaneously, suffering identical matrix effects. The ratio of Analyte/IS remains constant, preserving quantitative accuracy.
Stability and Scrambling (H/D Exchange)
-
Deuterium: Labile hydrogens (attached to O, N, S) exchange rapidly with solvent protons.[3] Even "stable" backbone deuteriums can undergo "scrambling" or exchange during aggressive ionization or enzymatic digestion.
-
^13^C: The carbon backbone is non-exchangeable. The label is permanent regardless of solvent pH or temperature.
Comparative Data Analysis
The following table summarizes key performance metrics derived from bioanalytical validation studies.
| Feature | ^13^C Labeled Standards | Deuterium (^2^H) Labeled Standards | Impact on Data Quality |
| Retention Time Shift | Negligible / None | Common (typically -0.05 to -0.2 min in RPLC) | High: RT shifts lead to uncorrected matrix effects. |
| Matrix Effect Correction | Excellent (Perfect Co-elution) | Variable (Dependent on RT overlap) | Critical: Poor overlap = poor quantitative precision. |
| Isotopic Stability | High (Non-exchangeable) | Moderate (Risk of H/D exchange on labile sites) | Medium: Requires careful solvent selection (avoid protic solvents for labile D). |
| Mass Resolution | Requires High Res (neutron mass diff) | Easy (Large mass shift) | Low: Modern Mass Specs handle both easily. |
| Cost | High ( | Moderate ( | Logistic: Budget often dictates choice for large panels. |
| Cross-Talk (Interference) | Minimal | Potential (if D-label loss occurs) | Medium: "Cross-talk" affects Lower Limit of Quantitation (LLOQ). |
Visualizing the Problem: Matrix Effects & Co-elution
The diagram below illustrates why ^13^C is the "Gold Standard" for LC-MS. When an interfering peak (e.g., Phospholipids) suppresses ionization at the analyte's retention time, a Deuterated standard that has shifted away will not be suppressed, leading to a false calculation of analyte concentration.
Figure 1: Mechanism of Ion Suppression Error. ^13^C standards suffer the same suppression as the analyte, maintaining the correct ratio. Deuterated standards often elute earlier, avoiding suppression, which artificially deflates the calculated analyte concentration.
Experimental Protocol: "Gold Standard" Internal Standard Workflow
This protocol is designed for a targeted metabolomics assay (e.g., plasma amino acids) using LC-MS/MS. It prioritizes the use of ^13^C but includes mitigation steps if Deuterium must be used.
Objective: Quantify metabolites with <15% CV (Coefficient of Variation).
Phase 1: Standard Selection & Preparation
-
Selection:
-
Primary Choice: Uniformly labeled ^13^C (U-^13^C) standards (e.g., U-^13^C-Glutamine).
-
Secondary Choice: Deuterated standards with labels on non-exchangeable positions (e.g., aromatic rings or alkyl chains, NOT -OH or -NH2 groups).
-
-
Stock Solution: Dissolve standards in a solvent matching the initial mobile phase (usually 0.1% Formic Acid in Water).
-
Critical Step: If using Deuterium, incubate the stock for 1 hour at room temperature to allow any labile H/D exchange to reach equilibrium before use.
-
Phase 2: Sample Spike-In (The "Pre-Extraction" Rule)
-
Principle: The IS must be added before any sample manipulation to track extraction efficiency.[4]
-
Step 1: Aliquot 50 µL of plasma into a microcentrifuge tube.
-
Step 2: Immediately add 10 µL of the Internal Standard Mix (containing all IS at ~5-10x the LLOQ).
-
Step 3: Vortex for 10 seconds. Allow to equilibrate for 5 minutes on ice. This ensures the IS binds to proteins/matrix similarly to the endogenous analyte.
Phase 3: Extraction & Analysis[5]
-
Protein Precipitation: Add 200 µL cold Methanol (or Acetonitrile). Vortex 30s. Centrifuge at 14,000 x g for 10 min.
-
Supernatant Transfer: Transfer supernatant to a fresh vial. Evaporate to dryness (if concentrating) or dilute for injection.
-
LC-MS/MS Method:
-
Column: C18 Reverse Phase (e.g., Waters BEH C18).[5]
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.
-
Observation: Monitor the Retention Time (RT) difference between the Analyte (Light) and IS (Heavy).
-
Validation Check: If
min for a Deuterated standard, verify if the "Matrix Factor" differs between the two RT windows.
-
Phase 4: Data Processing (Self-Validation)
Calculate the Response Ratio (
-
Acceptance Criteria:
-
Plot the Response Ratio vs. Concentration. Linearity (
) should be > 0.99. -
QC Check: Calculate the precision (CV%) of the IS Peak Area across all samples.
-
If IS Area CV > 20% but Response Ratio CV < 15%: The IS is successfully correcting for matrix variability.
-
If Response Ratio CV is high: The IS is likely not tracking the analyte (common with Deuterium RT shifts).
-
-
Decision Logic for Researchers
Use this logic flow to select the appropriate standard for your study.
Figure 2: Selection Decision Tree. While ^13^C is preferred for LC-MS, Deuterium is acceptable for GC-MS or when labels are on non-exchangeable backbone sites.
References
-
IsoLife. (2025). Internal Standards in Metabolomics: 13C vs Deuterium. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Advantages of using biologically generated 13C-labelled multiple internal standards for lipidomics. Analytical Methods. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Cross-Validation of GC-MS and LC-MS Methods for Dicarboxylic Acid Quantification
For researchers, clinical scientists, and professionals in drug development, the precise and reliable quantification of dicarboxylic acids (DCAs) in biological matrices is of paramount importance. These molecules are key intermediates in metabolism, and their levels can serve as critical biomarkers for various physiological and pathological states.[1][2] The two leading analytical platforms for this task, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), each offer a unique set of advantages and challenges.
This guide provides an in-depth, objective comparison of GC-MS and LC-MS methods for dicarboxylic acid analysis, grounded in established bioanalytical method validation principles from regulatory bodies like the FDA and EMA.[3][4][5] We will explore the technical nuances of each methodology, present supporting experimental considerations, and offer a framework for robust cross-validation to ensure data integrity and comparability across platforms.
The Analytical Dichotomy: GC-MS vs. LC-MS for Dicarboxylic Acids
The fundamental difference between GC-MS and LC-MS lies in the mobile phase used to separate analytes.[6][7] GC-MS employs a gaseous mobile phase, making it ideal for volatile and thermally stable compounds.[6][7] Conversely, LC-MS utilizes a liquid mobile phase, rendering it suitable for a broader range of compounds, including those that are non-volatile, polar, or thermally labile.[6][7][8]
Dicarboxylic acids, being polar and non-volatile, present a challenge for direct GC-MS analysis.[1] Consequently, a crucial derivatization step is required to convert them into more volatile and thermally stable forms.[1][9][10] This contrasts with LC-MS, which can, in some instances, analyze DCAs directly, though derivatization is often employed to enhance sensitivity and chromatographic performance.[2][11][12]
Head-to-Head Comparison: Performance Metrics
A thorough cross-validation of GC-MS and LC-MS methods necessitates a detailed comparison of key performance parameters as stipulated by regulatory guidelines.[13][14] The following table summarizes these metrics in the context of dicarboxylic acid analysis:
| Performance Parameter | GC-MS Considerations | LC-MS Considerations |
| Sensitivity (LLOQ) | Often requires derivatization to achieve low limits of detection. Silylation with reagents like BSTFA can provide high sensitivity.[9][10] | Can offer high sensitivity, especially with derivatization strategies like charge-reversal, potentially reaching femtogram levels.[2][11] |
| Selectivity | High selectivity is achievable due to the high resolving power of capillary GC columns and the specificity of mass spectrometric detection. | Excellent selectivity, particularly with tandem mass spectrometry (MS/MS), which minimizes interferences from the biological matrix.[15][16] |
| Linearity & Range | Typically exhibits a wide linear dynamic range. | Also demonstrates good linearity over a broad concentration range.[11] |
| Accuracy & Precision | Can achieve high accuracy and precision, with relative standard deviations (RSDs) typically below 15%.[9][10] | Generally demonstrates excellent accuracy and precision, with RSDs often below 10%. |
| Matrix Effects | Less susceptible to ion suppression or enhancement compared to LC-MS, as the analyte is separated from the matrix in the gas phase. | Prone to matrix effects (ion suppression or enhancement) from co-eluting endogenous components, which can impact accuracy and precision.[17] |
| Throughput | Sample preparation, including derivatization, can be time-consuming, potentially limiting throughput.[11] | Can offer higher throughput, with some methods achieving analysis times of less than a minute per sample.[15][16] |
| Derivatization | Mandatory for dicarboxylic acids. Common methods include esterification and silylation.[1][9][10] | Often employed to improve chromatographic retention and ionization efficiency.[2][11][12] |
Experimental Protocols: A Step-by-Step Approach to Cross-Validation
A robust cross-validation study aims to demonstrate that two different analytical methods provide comparable results for the same set of samples. The following workflow outlines the key steps for cross-validating GC-MS and LC-MS methods for dicarboxylic acid analysis.
Diagram: Cross-Validation Workflow for GC-MS and LC-MS Methods
Caption: A generalized workflow for the cross-validation of GC-MS and LC-MS methods for dicarboxylic acid analysis.
Detailed Experimental Protocols
1. Sample Preparation (Common to Both Methods)
-
Protein Precipitation: To a 100 µL aliquot of biological fluid (e.g., plasma, urine), add 400 µL of ice-cold acetonitrile. Vortex vigorously for 1 minute to precipitate proteins. Centrifuge at 14,000 rpm for 10 minutes at 4°C.[1]
-
Internal Standard Spiking: Prior to protein precipitation, spike all samples, calibration standards, and quality controls with a stable isotope-labeled internal standard for each dicarboxylic acid of interest.
-
Extraction: Transfer the supernatant to a clean tube. The dicarboxylic acids can be further purified and concentrated using liquid-liquid extraction (e.g., with ethyl acetate after acidification) or solid-phase extraction.[1]
2. GC-MS Method
-
Derivatization (Silylation): Evaporate the extracted sample to dryness under a stream of nitrogen. Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine. Cap the vial tightly and heat at 70°C for 30 minutes.[9]
-
GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.
-
GC Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm), is typically used.
-
Oven Program: Start at 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
MS Detection: Operate in selected ion monitoring (SIM) mode for targeted quantification.
-
3. LC-MS Method
-
Derivatization (Esterification - Optional but Recommended for Enhanced Sensitivity): Evaporate the extracted sample to dryness. Reconstitute in 100 µL of 3 M butanolic HCl and heat at 60°C for 15 minutes to form butyl esters.[12][15][16] Evaporate the reagent and reconstitute the sample in the mobile phase.
-
LC-MS/MS Analysis: Inject 5-10 µL of the sample into the LC-MS/MS system.
-
LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
MS/MS Detection: Operate in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[2]
-
Causality Behind Experimental Choices
-
Derivatization in GC-MS: The choice of silylation is driven by the need to increase the volatility and thermal stability of the polar dicarboxylic acids, making them amenable to gas-phase separation.[9][10] BSTFA is a common and effective silylating agent for this purpose.[9]
-
Derivatization in LC-MS: While not always mandatory, esterification in LC-MS serves to decrease the polarity of the dicarboxylic acids, leading to better retention on reversed-phase columns and improved ionization efficiency in the positive ion mode.[12] Charge-reversal derivatization can further enhance sensitivity significantly.[2][11]
-
Internal Standards: The use of stable isotope-labeled internal standards is critical for both methods to compensate for variability in sample preparation, derivatization efficiency, and potential matrix effects, thereby ensuring high accuracy and precision.
-
MS Detection Modes: SIM mode in GC-MS and MRM mode in LC-MS/MS are chosen for their high selectivity and sensitivity, allowing for the accurate quantification of target analytes in complex biological matrices.[2]
Trustworthiness: A Self-Validating System
The cross-validation process itself is a self-validating system. By analyzing the same set of samples with two distinct analytical methodologies, any discrepancies in the results will highlight potential issues with one or both methods. Agreement between the two methods, as assessed by statistical analyses such as correlation coefficients and Bland-Altman plots, provides a high degree of confidence in the accuracy and reliability of the generated data.[16] Adherence to regulatory guidelines from the FDA and EMA for bioanalytical method validation throughout the development and application of both methods further ensures the trustworthiness of the results.[3][4][5][13][14]
Conclusion: Choosing the Right Tool for the Job
Both GC-MS and LC-MS are powerful and reliable techniques for the quantification of dicarboxylic acids. The choice between them often depends on the specific requirements of the study.
-
GC-MS is a robust and well-established technique that is less prone to matrix effects. It can be particularly advantageous when a high degree of reproducibility is required.[18]
-
LC-MS/MS generally offers higher sensitivity and throughput, making it well-suited for studies involving a large number of samples or requiring the detection of very low concentrations of dicarboxylic acids.[2][11][15][16]
Ultimately, a thorough cross-validation is the gold standard for ensuring data comparability and integrity when transitioning between these two platforms or when comparing data from different studies that have utilized different methodologies. This rigorous approach provides the necessary confidence for making critical decisions in research, clinical diagnostics, and drug development.
References
- USFDA guidelines for bioanalytical method validation.
- GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures.PubMed.
- Bioanalytical method validation - Scientific guideline.European Medicines Agency (EMA).
- Essential FDA Guidelines for Bioanalytical Method Validation.
- FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
- Guideline Bioanalytical method validation.European Medicines Agency (EMA).
- The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
- Bioanalytical Method Validation Guidance for Industry.FDA.
- Bioanalytical Method Validation Guidance for Industry.Food and Drug Administration.
- Application Notes and Protocols for the Analysis of Dicarboxylic Acids by Gas Chromatography-Mass Spectrometry (GC-MS).Benchchem.
- Quantifying Dicarboxylic Acids Using an Optimized LC–MS/MS Method.LCGC International.
- Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry.Longdom Publishing.
- Bioanalytical method validation emea.Slideshare.
- ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis.
- GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures.ResearchGate.
- Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine.PubMed.
- Application Notes & Protocols: Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for the Quantitative Analysis of Dicarboxylic Acids.Benchchem.
- Analysis of Dicarboxylic Acids by Tandem Mass Spectrometry. High-Throughput Quantitative Measurement of Methylmalonic Acid in Serum, Plasma, and Urine.ResearchGate.
- GC-MS vs LC-MS: How to Choose for Metabolomics Research.Arome Science.
- GC, GC-MS and LC-MS in metabolomics Gas chromatography.
- GC-MS vs LC-MS.ResolveMass Laboratories Inc.
- Identification of Organic Acids and Quantification of Dicarboxylic Acids in Bayer Process Liquors by GC–MS.ResearchGate.
- LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules?Patsnap Synapse.
- Comparison of GC-MS and LC-MS Methods for the Analysis of Antioxidant Phenolic Acids in Herbs.PubMed.
- Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices.PMC.
- GC-MS and LC-MS methods presented for carboxylic acid determination and related high - lights.ResearchGate.
- A Review on GC-MS and Method Development and Validation.Impactfactor.
- Inlet Derivatisation for the GC Analysis of Organic Acid Mixtures.
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A Researcher's Guide to Quality Control of Stable Isotope Labeled Metabolic Tracers
In the intricate world of metabolic research, stable isotope-labeled tracers are the lifeblood of experiments that illuminate the dynamic fluxes of biological pathways. The accuracy and reproducibility of findings in metabolomics, flux analysis, and drug development are fundamentally tethered to the quality of these critical reagents. This guide provides a comprehensive comparison of the essential quality control (QC) metrics for stable isotope-labeled metabolic tracers. It is designed for researchers, scientists, and drug development professionals to not only understand the "what" and "how" of tracer QC but, more importantly, the "why" that underpins these rigorous analytical assessments.
The Imperative of Purity: More Than Just a Percentage
A stable isotope-labeled tracer is not a monolithic entity. It is a compound whose integrity is defined by several key parameters. Neglecting any of these can lead to confounding results, misinterpretation of metabolic fluxes, and a significant waste of resources. A robust QC framework is, therefore, not a mere formality but a self-validating system that ensures the reliability of your experimental data.
This guide will dissect the four pillars of tracer quality:
-
Isotopic Purity and Enrichment: The cornerstone of a tracer's utility.
-
Chemical Purity: Ensuring the tracer is free from unlabeled or other chemical contaminants.
-
Enantiomeric Purity: A critical consideration for chiral metabolites.
-
Stability: The tracer's integrity over time and under experimental conditions.
We will explore the analytical methodologies for assessing each of these metrics, compare their strengths and weaknesses, and provide actionable protocols and supporting data to guide your experimental design and tracer selection.
Isotopic Purity and Enrichment: The Heart of the Matter
Isotopic purity refers to the percentage of the tracer molecule that contains the desired stable isotope at the specified position(s). Isotopic enrichment is the percentage of a specific atom in the molecule that is the desired isotope. High isotopic enrichment is crucial for generating a strong and clear signal above the natural isotopic background.
Why It Matters:
-
Signal-to-Noise Ratio: Higher enrichment leads to a stronger signal for the labeled metabolite, making it easier to detect and quantify against the background of naturally occurring isotopes.
-
Minimizing Ambiguity: Low enrichment can make it difficult to distinguish between true metabolic incorporation and the natural isotopic abundance, especially for low-flux pathways.
Comparative Analysis of Analytical Techniques
The two primary techniques for determining isotopic purity and enrichment are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separates ions based on their mass-to-charge ratio (m/z). | Detects the nuclear spin properties of isotopes in a magnetic field. |
| Information Provided | Provides the mass isotopomer distribution (e.g., M+1, M+2), indicating the number of labeled atoms per molecule. | Provides positional information of the label within the molecule (isotopomers) and can directly quantify enrichment at specific sites.[2][3] |
| Sensitivity | High (femtomole to attomole range).[4] | Lower (micromolar to millimolar range).[3][4] |
| Sample Requirement | Small sample amounts required. | Larger sample amounts needed. |
| Quantitative Accuracy | Requires careful correction for natural isotope abundance and potential matrix effects. Can be highly quantitative with appropriate standards. | Inherently quantitative as signal intensity is directly proportional to the number of nuclei.[3] |
| Throughput | High-throughput capabilities. | Lower throughput. |
| Instrumentation | GC-MS, LC-MS, Isotope Ratio MS (IRMS).[5] | High-field NMR spectrometers. |
Expert Insight: While MS is often the go-to for its sensitivity, NMR provides unparalleled detail on the specific location of the isotopic label, which can be critical for elucidating complex metabolic pathways. For a comprehensive characterization, the two techniques are best used in a complementary fashion.[2][6]
Experimental Workflow: Isotopic Enrichment Analysis by Mass Spectrometry
The following workflow outlines a general procedure for determining the isotopic enrichment of a labeled metabolite using mass spectrometry.
Caption: Workflow for Isotopic Enrichment Analysis using Mass Spectrometry.
Step-by-Step Protocol for Isotopic Enrichment Analysis by GC-MS:
-
Sample Preparation:
-
Prepare a stock solution of the unlabeled analytical standard of the metabolite.
-
Prepare a stock solution of the stable isotope-labeled tracer.
-
For volatile compounds, direct injection may be possible. For non-volatile metabolites, derivatization (e.g., silylation) is necessary to increase volatility for GC-MS analysis.[7]
-
-
Instrument Setup:
-
Set up the GC-MS with an appropriate column and temperature program to achieve good chromatographic separation of the analyte.
-
Optimize the mass spectrometer parameters (e.g., ionization energy, scan range) for the target metabolite.
-
-
Data Acquisition:
-
Inject the unlabeled standard to determine its retention time and mass spectrum. This spectrum will be used to determine the natural isotopic abundance of the molecule.
-
Inject the labeled tracer to obtain its mass spectrum.
-
-
Data Analysis:
-
Identify the molecular ion cluster in the mass spectra of both the unlabeled and labeled compounds.
-
Correction for Natural Isotope Abundance: The measured mass isotopomer distribution of the labeled compound is a convolution of the enrichment from the tracer and the natural abundance of heavy isotopes (e.g., ¹³C, ¹⁵N, ²H). Software tools like IsoCorrectoR or PolyMID can be used to deconvolve these contributions.[8][9][10]
-
Calculation of Isotopic Enrichment: After correction, the isotopic enrichment can be calculated using the following formula: Enrichment (%) = (Intensity of Labeled Peak) / (Sum of Intensities of all Isotopologue Peaks) * 100
-
Chemical Purity: Ensuring a Clean Background
Chemical purity refers to the absence of any chemical contaminants, including isomers, byproducts from synthesis, or the unlabeled form of the tracer.
Why It Matters:
-
Avoiding Metabolic Interference: Chemical impurities can be metabolized by the biological system, leading to the production of interfering metabolites that can be mistaken for products derived from the tracer.
-
Accurate Quantification: Impurities can co-elute with the tracer or its metabolites, leading to inaccurate quantification.
-
Ensuring Biological Consistency: Unknown impurities could have unexpected biological or toxic effects, perturbing the system under study.[11]
Comparative Analysis of Analytical Techniques
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the workhorses for assessing chemical purity.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[12][13] | Separates volatile compounds based on their partitioning between a gaseous mobile phase and a solid or liquid stationary phase. |
| Applicability | Wide range of compounds, including non-volatile and thermally labile molecules.[12] | Suitable for volatile and thermally stable compounds. Derivatization may be required for non-volatile compounds. |
| Detection | UV-Vis, Fluorescence, Mass Spectrometry (LC-MS), Refractive Index. | Flame Ionization Detector (FID), Mass Spectrometry (GC-MS), Electron Capture Detector (ECD). |
| Resolution | High resolving power for complex mixtures. | Excellent resolution for volatile compounds. |
| Sample Preparation | Simple dissolution in a suitable solvent. | May require derivatization. |
Expert Insight: HPLC coupled with a UV detector is a robust and widely applicable method for determining the chemical purity of a wide range of metabolic tracers. The area percentage of the main peak in the chromatogram provides a direct measure of chemical purity.
Experimental Workflow: Chemical Purity Analysis by HPLC
The following workflow illustrates the process of determining chemical purity using HPLC.
Caption: Workflow for Chemical Purity Analysis using HPLC.
Step-by-Step Protocol for Chemical Purity Analysis by HPLC-UV:
-
Method Development:
-
Select an appropriate HPLC column (e.g., C18 for reversed-phase) and mobile phase to achieve good separation of the tracer from potential impurities.
-
Optimize the mobile phase composition, flow rate, and column temperature.
-
Select a UV detection wavelength where the tracer has strong absorbance.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the tracer in the mobile phase or a compatible solvent to a known concentration.
-
Filter the sample through a 0.22 µm filter to remove any particulate matter.
-
-
Data Acquisition:
-
Inject a blank (solvent) to establish the baseline.
-
Inject the prepared sample solution.
-
Record the chromatogram for a sufficient time to allow all potential impurities to elute.
-
-
Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the chemical purity as the percentage of the main peak area relative to the total area of all peaks: Chemical Purity (%) = (Area of Main Peak) / (Total Area of All Peaks) * 100
-
Enantiomeric Purity: The Chirality Check
For chiral metabolic tracers, enantiomeric purity (or enantiomeric excess) is a critical quality attribute. Enantiomers are non-superimposable mirror images of a molecule that can have vastly different biological activities.
Why It Matters:
-
Stereospecific Metabolism: Biological systems are chiral environments, and enzymes often exhibit high stereospecificity. The presence of an unwanted enantiomer can lead to the formation of different metabolites or inhibit the metabolism of the desired enantiomer.
-
Pharmacological Effects: In drug development, different enantiomers can have different pharmacological or toxicological profiles.
Analytical Techniques for Enantiomeric Purity
Chiral chromatography is the primary method for separating and quantifying enantiomers.
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC): Utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[14]
-
Chiral Gas Chromatography (Chiral GC): Employs a chiral stationary phase to separate volatile enantiomers.
-
Nuclear Magnetic Resonance (NMR) with Chiral Derivatizing Agents: The tracer is reacted with a chiral derivatizing agent to form diastereomers, which can be distinguished and quantified by NMR.[15][16]
Expert Insight: Direct analysis by chiral HPLC is often preferred as it avoids the potential for racemization or incomplete reaction that can occur with derivatization methods.
Step-by-Step Protocol for Enantiomeric Purity Analysis by Chiral HPLC:
-
Column and Method Selection:
-
Choose a chiral stationary phase that is known to be effective for the class of compound being analyzed.
-
Develop a mobile phase that provides optimal separation of the enantiomers.
-
-
Sample Preparation:
-
Dissolve the tracer in the mobile phase.
-
-
Data Acquisition:
-
Inject a racemic standard (a 50:50 mixture of both enantiomers) to determine the retention times of each enantiomer.
-
Inject the tracer sample.
-
-
Data Analysis:
-
Integrate the peak areas for both enantiomers in the sample chromatogram.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] * 100 (where R and S represent the two enantiomers)
-
Stability: Ensuring Integrity from Vial to Experiment
The stability of a stable isotope-labeled tracer refers to its ability to resist chemical degradation over time under specified storage and experimental conditions.
Why It Matters:
-
Accurate Dosing: Degradation of the tracer leads to a lower concentration of the active compound, resulting in inaccurate dosing and unreliable experimental results.
-
Formation of Impurities: Degradation products can act as chemical impurities, with all the associated problems mentioned earlier.
-
Reproducibility: Using a tracer with unknown stability can lead to variability between experiments performed at different times.
Stability Testing Protocols
Stability is assessed through long-term and accelerated stability studies.
-
Long-Term Stability Testing: The tracer is stored under recommended conditions (e.g., -20°C or -80°C) and its purity is tested at regular intervals.
-
Accelerated Stability Testing: The tracer is subjected to stress conditions (e.g., elevated temperature and humidity) to predict its long-term stability in a shorter timeframe.[17][18][19] The Arrhenius equation is often used to model the degradation kinetics.[17][18]
Expert Insight: A comprehensive stability program should include testing of the tracer in both its solid form and in solution, as stability can differ significantly between these states.
Experimental Workflow: Accelerated Stability Study
The following workflow provides a general outline for an accelerated stability study.
Caption: Workflow for an Accelerated Stability Study.
Conclusion: A Commitment to Quality for Unimpeachable Data
References
-
Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed. (2014). Retrieved from [Link]
-
Introduction to IsoCorrectoR. (2025). Retrieved from [Link]
-
Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR - PubMed. (2018). Retrieved from [Link]
-
(PDF) Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR - ResearchGate. (n.d.). Retrieved from [Link]
-
Tutorials — IsoCor 2.2.2 documentation. (n.d.). Retrieved from [Link]
-
Correcting for Naturally Occurring Mass Isotopologue Abundances in Stable-Isotope Tracing Experiments with PolyMID - MDPI. (1989). Retrieved from [Link]
-
Efficient purification and metabolite analysis of radiotracers using high-performance liquid chromatography and on-line solid-phase extraction - PubMed. (2008). Retrieved from [Link]
-
ACCELERATED STABILITY TESTING. (n.d.). Retrieved from [Link]
-
Beyond the Paradigm: Combining Mass Spectrometry and Nuclear Magnetic Resonance for Metabolomics - PMC. (n.d.). Retrieved from [Link]
-
CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS - Almac. (n.d.). Retrieved from [Link]
-
Assessing Shelf Life Using Real-Time and Accelerated Stability Tests. (n.d.). Retrieved from [Link]
-
A Well-Written Analytical Procedure for Regulated HPLC Testing | LCGC International. (2024). Retrieved from [Link]
-
Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC. (n.d.). Retrieved from [Link]
-
Chiral analysis - Wikipedia. (n.d.). Retrieved from [Link]
-
A comparison between NMR and GCMS 13C-isotopomer analysis in cardiac metabolism. (2003). Retrieved from [Link]
-
Strategies for Clinical Implementation and Quality Management of PET Tracers. (n.d.). Retrieved from [Link]
-
Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. (2008). Retrieved from [Link]
-
(PDF) Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. (2025). Retrieved from [Link]
-
Sample Preparation | Center for Stable Isotopes. (n.d.). Retrieved from [Link]
-
Stability Testing of Pharmaceutical Products. (2012). Retrieved from [Link]
-
MS and NMR - the Perfect Couple? - The Analytical Scientist. (2019). Retrieved from [Link]
-
Protocols – BIOTECHNOLOGY CENTER – UW–Madison. (n.d.). Retrieved from [Link]
-
An Introduction to the Accelerated Stability Assessment Program. (2017). Retrieved from [Link]
-
Differences in NMR vs Mass Spectrometry for Identification - Patsnap Eureka. (2025). Retrieved from [Link]
-
Why Is HPLC Ideal for Chemical Purity Testing? - Moravek. (2023). Retrieved from [Link]
-
HPLC Testing and Analysis - Detailed Guide for Accurate Results. (2024). Retrieved from [Link]
Sources
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- 4. Differences in NMR vs Mass Spectrometry for Identification [eureka.patsnap.com]
- 5. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Introduction to IsoCorrectoR [bioconductor.posit.co]
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Safety Operating Guide
(E)-(1,8-13C2)Oct-4-enedioic Acid: Proper Disposal Procedures
Executive Summary: The "Stable Isotope" Distinction[1][2]
CRITICAL SAFETY NOTICE: (E)-(1,8-13C2)oct-4-enedioic acid is a stable isotope-labeled compound . It is NON-RADIOACTIVE .[1]
A frequent operational error in metabolic tracing laboratories is the accidental disposal of Carbon-13 (
Core Directive: Treat this substance as Hazardous Chemical Waste , not Radioactive Waste.
Chemical Profile & Hazard Identification
Before initiating disposal, verify the material against the following profile to ensure compatibility with your facility's waste stream.
| Parameter | Specification | Operational Implication |
| Compound Name | (E)-(1,8-13C2)oct-4-enedioic acid | Trans-isomer dicarboxylic acid. |
| CAS Number | 48059-97-8 (Unlabeled generic) | Use generic CAS for waste manifesting if specific isotope CAS is unavailable in EHS software. |
| Isotope Label | Carbon-13 at C1, C8 | Stable. No half-life.[2] No decay. |
| Physical State | Solid (Crystalline Powder) | Dust explosion hazard if aerosolized. |
| Acidity (pKa) | ~4.5 (COOH groups) | Class: Weak Organic Acid. Segregate from bases and oxidizers. |
| GHS Hazards | Warning | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.). |
| Reactivity | Unsaturated (Double Bond at C4) | Susceptible to oxidation. Do not mix with strong oxidizers (e.g., Nitric Acid, Peroxides) in waste drums. |
Disposal Decision Matrix (Visualization)
The following logic flow dictates the correct disposal path based on the state of the matter.
Figure 1: Decision tree for segregating 13C-labeled organic acid waste streams. Note the strict separation from radioactive workflows.
Detailed Operational Protocols
Protocol A: Disposal of Solid Waste (Pure Compound)
Context: Expired shelf-life inventory or excess weighing powder.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or an amber glass jar with a Teflon-lined screw cap.
-
Transfer: Transfer the solid chemically. Do not generate dust.[1][3][4][5][6] If the compound is caked, use a non-sparking spatula.
-
Labeling (Crucial Step):
-
Apply the standard "Hazardous Waste" label.
-
Chemical Name: Write "(E)-Oct-4-enedioic acid".
-
Constituents: Add "13C-Labeled" in the notes section.
-
Sticker: Apply a bright sticker stating "STABLE ISOTOPE - NON-RADIOACTIVE" to prevent Radiation Safety Office (RSO) confusion during pickup.
-
-
Storage: Store in the "Solid Toxic/Irritant" satellite accumulation area.
Protocol B: Disposal of Reaction Mixtures (Liquid)
Context: Post-experiment reaction mixtures dissolved in solvents (Methanol, DMSO, Ethyl Acetate).
-
Segregation: Determine if the solvent is Halogenated (e.g., DCM) or Non-Halogenated (e.g., Methanol).
-
Compatibility Check: Ensure the waste container does not contain strong oxidizers (Nitric acid, Peroxides). The double bond in oct-4-enedioic acid can react exothermically with oxidizers.
-
Pouring: Decant into the appropriate carboy (e.g., "Non-Halogenated Organic Waste").
-
Log Entry: Record the volume and concentration on the waste log.
-
Note: You do not need to calculate the specific activity because it is not radioactive.[1]
-
Protocol C: Aqueous Waste & Neutralization
Context: HPLC buffers or aqueous extractions containing the acid.
-
pH Check: The solution will likely be acidic.
-
Neutralization (Optional but Recommended):
-
Slowly add 1M Sodium Bicarbonate (
) or Sodium Hydroxide ( ) while stirring. -
Target pH: 6.0 – 8.0.
-
-
Disposal Path:
-
Standard: Pour into "Aqueous Chemical Waste" container.
-
Drain Disposal: Only if your facility holds a specific permit for biodegradable organic acids and the concentration is negligible (<1%). Default to chemical waste if unsure.
-
Regulatory Compliance & Coding
Adhering to the Resource Conservation and Recovery Act (RCRA) is mandatory for US-based laboratories.
| Waste Characteristic | RCRA Code | Justification |
| Ignitability | D001 | Applicable if dissolved in flammable solvents (Flash point <60°C).[7] |
| Corrosivity | D002 | Applicable if disposed of as an aqueous solution with pH ≤ 2.[7][8] |
| Toxicity | None Assigned | Not a P-listed or U-listed acutely hazardous waste. |
| General Classification | Non-Regulated Organic | If solid and pure. However, most institutions default to managing it as hazardous waste due to GHS Irritant status. |
Manifesting Tip: When filling out the waste manifest, use the generic name "Octenedioic acid" if the specific isomer is not listed in the dropdown menu. The "13C" label does not alter the chemical waste code.
Emergency Procedures
-
Spill (Solid): Sweep up carefully to avoid dust generation.[1][4] Place in a sealed bag. Wipe area with water and detergent.
-
Spill (Liquid): Absorb with vermiculite or standard organic spill pads. Dispose of pads as solid hazardous waste.
-
Skin Contact: Wash with soap and water for 15 minutes. The compound is a skin irritant (H315).
-
Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.[3][5]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
-
BenchChem. (2025).[1] Navigating the Disposal of 13C-Labeled Compounds: A Guide for Laboratory Professionals.
-
(General guidance on stable isotope non-radioactivity)
-
-
Sigma-Aldrich. (2024).
-
(Referenced for H-codes and GHS classification)
-
Sources
Personal Protective Equipment & Handling Guide: (E)-(1,8-13C2)Oct-4-enedioic Acid
Executive Summary & Hazard Context[1][2][3][4]
This guide defines the safety and handling protocols for (E)-(1,8-13C2)oct-4-enedioic acid . While the chemical hazards of this dicarboxylic acid are manageable (Irritant), the operational focus must be dual-purpose: protecting the scientist from particulate irritation and protecting the high-value isotopically labeled sample from loss or contamination.
Critical Distinction:
-
Radiological Status: Stable Isotope (Non-Radioactive). No lead shielding or Geiger monitoring is required.
-
Chemical Status: Organic Dicarboxylic Acid.
-
Physical Status: Fine crystalline powder. High susceptibility to electrostatic charging.[1]
Risk Assessment Matrix
| Hazard Category | Specific Risk | Severity | Mitigation Strategy |
| Inhalation | Respiratory tract irritation (H335) from fine dust. | Moderate | Engineering controls (Fume Hood). |
| Ocular | Severe eye irritation (H319).[2] | Moderate | Safety glasses with side shields; Goggles if drafty. |
| Dermal | Skin irritation (H315). | Low | Nitrile gloves; Lab coat. |
| Sample Integrity | Static-induced scattering (Sample Loss). | High | Anti-static gun; Ionizing blower. |
| Data Integrity | Keratin/Sebum contamination. | High | Full skin coverage (wrists/neck). |
Personal Protective Equipment (PPE) Specifications
Do not rely on generic "lab safety" rules. For this specific compound, we prioritize dexterity and static control alongside barrier protection.
PPE Selection Table
| Component | Minimum Requirement | Senior Scientist Recommendation | Rationale |
| Eye Protection | ANSI Z87.1 Safety Glasses | Chemical Splash Goggles | Powder particles can drift in turbulent hood air; goggles seal the eyes from micro-dust. |
| Hand Protection | Nitrile Gloves (4 mil) | Double Nitrile (Outer: 4 mil, Inner: 2 mil) | Double gloving prevents skin oils (keratin) from contaminating the MS signal. Change outer pair immediately if touched. |
| Respiratory | N95 Respirator (if open bench) | NO OPEN BENCH WORK | Handle exclusively in a certified Chemical Fume Hood. N95 is only for emergency spill cleanup outside the hood. |
| Body Protection | Standard Lab Coat | Anti-Static Lab Coat (Cotton/Poly blend) | Synthetic-only coats generate static fields that can cause the powder to "jump" from the spatula. |
Operational Protocol: The "Zero-Loss" Workflow
Handling milligram quantities of
Phase 1: Preparation & Engineering Controls
-
Environment: Verify Fume Hood velocity is 80–100 fpm.
-
Static Neutralization: Place an ionizing bar or use a Zero-Stat gun inside the hood workspace 5 minutes prior to opening the vial.
-
Surface Prep: Wipe the balance area with a lint-free wipe dampened with 70% Ethanol to remove dust and increase local humidity slightly (reduces static).
Phase 2: Weighing & Transfer (The Critical Step)
-
Goal: Transfer exact mass without scattering.
-
Tool: Use a micro-spatula (stainless steel) or anti-static weighing paper. Avoid plastic spatulas.
Step-by-Step Procedure:
-
Ground Yourself: Touch a metal part of the fume hood sash to discharge personal static.
-
Vial Opening: Tap the vial gently on a hard surface to settle powder. Open slowly.
-
Aliquot:
-
If using a balance: Place the receiving vessel on the balance. Tare.
-
The Transfer: Hold the vial near the vessel. Do not carry powder across large distances in the hood (air currents cause loss).
-
-
Solubilization (In-Vial): If possible, add the solvent (e.g., DMSO-d6, Methanol) directly to the shipping vial to ensure 100% recovery of the isotope.
Phase 3: Waste & Disposal[7]
-
Neutralization: Small residues can be neutralized with a dilute Sodium Bicarbonate (
) solution. -
Disposal: Dispose of as Non-Halogenated Organic Solvent Waste (if dissolved) or Solid Hazardous Waste (if powder).
-
Labeling: Clearly mark waste containers "Contains Stable Isotopes" (optional, but helpful for waste stream analysis).
Visualized Workflows (Graphviz)
Diagram 1: Safety & PPE Decision Logic
This flowchart illustrates the decision-making process for entering the lab and selecting controls based on the activity.
Caption: Decision logic for PPE selection based on the physical state of the isotope.
Diagram 2: The "Zero-Loss" Weighing Protocol
This workflow details the specific mechanical steps to prevent static loss of the expensive isotope.
Caption: Step-by-step protocol to minimize electrostatic loss during transfer.
Emergency Procedures
-
Skin Contact: Wash with soap and water for 15 minutes. The compound is acidic; do not neutralize on skin (thermal injury risk)—just flush with water.
-
Eye Contact: Flush immediately at an eyewash station for 15 minutes. Lift eyelids to remove trapped powder.
-
Spill (Powder):
-
Do not dry sweep (creates dust).
-
Cover with a wet paper towel (to dampen).
-
Wipe up and place in hazardous waste.
-
Note: If the spill is significant and the isotope is recoverable, use a dedicated HEPA vacuum with a clean trap.
-
References
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g). United States Department of Labor. [Link]
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 5366099, (E)-Oct-4-enedioic acid. PubChem. [Link]
-
Glor, M. (1997).[3] Electrostatic Hazards in Powder Handling Operations.[4][1][3] Chimia, 51(5), 210-212. [Link]
-
Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance.[5][6][7] OSHA 3404-11R. [Link]
Sources
- 1. How To Remove Static Charge from Powder: A Comprehensive Guide for Processors - Powder-Solutions, Inc. [psi-bfm.com]
- 2. (E)-Oct-4-enedioic acid | 48059-97-8 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. pharmtech.com [pharmtech.com]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. labequipmentdirect.com [labequipmentdirect.com]
- 7. ipgsf.com [ipgsf.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
